molecular formula C8H7BrN2O B567045 3-Bromo-8-methoxyimidazo[1,2-a]pyridine CAS No. 1263059-24-0

3-Bromo-8-methoxyimidazo[1,2-a]pyridine

Cat. No.: B567045
CAS No.: 1263059-24-0
M. Wt: 227.061
InChI Key: AKXXJZFDYQKQDC-UHFFFAOYSA-N
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Description

3-Bromo-8-methoxyimidazo[1,2-a]pyridine is a valuable brominated heterocyclic building block designed for pharmaceutical research and development. The imidazo[1,2-a]pyridine scaffold is a priority pharmacophore in drug discovery, featured in several marketed drugs due to its significant biological activities, which include analgesic, anticancer, antiosteoporosis, and anxiolytic properties . This compound is specifically functionalized with a bromo substituent at the 3-position and a methoxy group at the 8-position. The bromo group serves as a key reactive site for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies . The methoxy group can influence the compound's electronic properties and bioavailability, making it a critical modification for optimizing drug-like characteristics. Researchers utilize this scaffold to develop novel therapeutic agents, with recent studies showing that imidazo[1,2-a]pyridine derivatives exhibit potent anti-inflammatory and anticancer activities by suppressing key signaling pathways like NF-κB and STAT3, and their target genes . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-8-methoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXXJZFDYQKQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CN2C1=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 3-Bromo-8-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Navigating the Synthesis and Application of 3-Bromo-8-methoxyimidazo[1,2-a]pyridine: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic and structural properties make it an attractive core for designing novel therapeutic agents targeting a spectrum of diseases, from cancer to infectious agents and central nervous system disorders. This technical guide provides an in-depth exploration of a specific, yet highly versatile derivative: 3-Bromo-8-methoxyimidazo[1,2-a]pyridine . While a dedicated CAS number for this compound is not publicly cataloged, indicating its status as a novel or specialized synthetic intermediate, this guide will detail its proposed synthesis, predict its physicochemical and spectroscopic characteristics based on analogous structures, and explore its potential as a key building block in the development of next-generation therapeutics.

Core Compound Characteristics

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₈H₇BrN₂OCalculated
Molecular Weight 227.06 g/mol Calculated
CAS Number Not AssignedPublic databases
Physical Form Predicted to be a solid at room temperature.Analogy to similar compounds[3]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.General solubility of imidazo[1,2-a]pyridines

Strategic Synthesis of this compound

The synthesis of the imidazo[1,2-a]pyridine core is well-established, typically proceeding via the condensation of a 2-aminopyridine derivative with an α-haloketone or an equivalent reagent.[4] For the targeted synthesis of this compound, a two-step approach starting from commercially available precursors is proposed.

Step 1: Synthesis of 8-methoxyimidazo[1,2-a]pyridine

The initial step involves the cyclization of 2-amino-3-methoxypyridine with a suitable two-carbon synthon, such as chloroacetaldehyde.

Protocol:

  • To a solution of 2-amino-3-methoxypyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq).

  • Add a mild base, such as sodium bicarbonate (1.5 eq), to the mixture.[5]

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 8-methoxyimidazo[1,2-a]pyridine.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Regioselective Bromination at the C-3 Position

The imidazo[1,2-a]pyridine ring system is electron-rich, with the C-3 position being particularly susceptible to electrophilic substitution. This allows for highly regioselective bromination.

Protocol:

  • Dissolve the synthesized 8-methoxyimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent like dichloromethane or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add a brominating agent such as N-Bromosuccinimide (NBS) (1.1 eq) portion-wise.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude this compound.

  • Purify by recrystallization or column chromatography.

A chemodivergent, one-pot synthesis from α-bromoketones and 2-aminopyridines has also been reported for similar 3-bromoimidazopyridines, offering an alternative and efficient pathway.[2][6]

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination 2-Amino-3-methoxypyridine 2-Amino-3-methoxypyridine Reaction1 Condensation & Cyclization 2-Amino-3-methoxypyridine->Reaction1 Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction1 8-methoxyimidazo[1,2-a]pyridine 8-methoxyimidazo[1,2-a]pyridine Reaction1->8-methoxyimidazo[1,2-a]pyridine Intermediate 8-methoxyimidazo[1,2-a]pyridine Reaction2 Electrophilic Bromination Intermediate->Reaction2 NBS N-Bromosuccinimide (NBS) NBS->Reaction2 Final_Product This compound Reaction2->Final_Product

Proposed two-step synthesis of this compound.

Analytical Characterization

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. Based on data from analogous structures, the following spectral characteristics are predicted:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and imidazole ring protons. The methoxy group should appear as a singlet around 3.9-4.1 ppm. The chemical shifts of the aromatic protons will be influenced by the positions of the bromo and methoxy substituents.

  • ¹³C NMR: The carbon NMR will display signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the bromine (C-3) will be significantly shifted, and the methoxy carbon will appear around 55-60 ppm.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M+) would be expected around m/z 226 and 228. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Reactivity and Applications in Drug Discovery

The strategic placement of the bromo and methoxy groups on the imidazo[1,2-a]pyridine core makes this molecule a highly valuable and versatile intermediate for further chemical modifications.

Reactivity_Diagram cluster_reactions Chemical Transformations cluster_products Potential Bioactive Scaffolds Start 3-Bromo-8-methoxy- imidazo[1,2-a]pyridine Suzuki Suzuki Coupling (Aryl, Heteroaryl) Start->Suzuki Sonogashira Sonogashira Coupling (Alkynyl) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (N-linkages) Start->Buchwald Aryl_Product 3-Aryl-8-methoxy- imidazo[1,2-a]pyridines Suzuki->Aryl_Product Alkynyl_Product 3-Alkynyl-8-methoxy- imidazo[1,2-a]pyridines Sonogashira->Alkynyl_Product Amino_Product 3-Amino-8-methoxy- imidazo[1,2-a]pyridines Buchwald->Amino_Product

Key cross-coupling reactions for derivatization of the target compound.

The bromine atom at the C-3 position is an excellent handle for various transition-metal-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: To introduce a wide range of aryl and heteroaryl groups, which is a common strategy for modulating the pharmacological activity of imidazo[1,2-a]pyridine-based compounds.

  • Sonogashira Coupling: For the introduction of alkyne functionalities, which can serve as precursors for further transformations or as part of the final pharmacophore.

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, enabling the synthesis of various 3-amino-imidazo[1,2-a]pyridine derivatives. These derivatives have shown promise as potent bioactive agents.[7]

The 8-methoxy group, being an electron-donating group, can influence the electronic properties of the ring system and may play a role in modulating the binding affinity of the final compound to its biological target.

The broader class of imidazo[1,2-a]pyridines has demonstrated a vast range of biological activities, including:

  • Anticancer: Derivatives have been investigated as inhibitors of various kinases and other targets involved in cancer progression.[8]

  • Antituberculosis: The imidazo[1,2-a]pyridine scaffold is present in compounds that have shown potent activity against Mycobacterium tuberculosis.

  • Antiviral and Antiprotozoal: Various derivatives have been explored for their efficacy against a range of viruses and protozoan parasites.[1]

Safety and Handling

No specific safety data is available for this compound. Therefore, it should be handled with the utmost care, assuming it is a hazardous substance. The safety data for structurally related compounds, such as 3-bromopyridine, should be consulted as a reference.[9][10]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: All handling should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

In case of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for analogous compounds.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel and complex molecules in the field of drug discovery. While specific experimental data for this compound is scarce, this guide provides a robust framework based on established chemical principles and data from closely related structures. The proposed synthetic route is straightforward and utilizes common laboratory reagents. The reactivity of the C-3 bromo substituent opens up a plethora of possibilities for derivatization through modern cross-coupling methodologies. Researchers and scientists can leverage this guide to synthesize and explore the potential of this compound and its derivatives as they continue to advance the frontiers of medicinal chemistry.

References

  • LookChem. 8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine. [Link]
  • The Royal Society of Chemistry.
  • PubChem. 3-Bromoimidazo[1,2-a]pyridine. [Link]
  • The Royal Society of Chemistry. Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. [Link]
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
  • ResearchGate.
  • ResearchGate. ¹H NMR spectrum for compound 3 in pyridine-d 5. [Link]
  • ResearchGate. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [https://www.researchgate.net/publication/372074391_Imidazo12-a]pyridine_Scaffold_as_Prospective_Therapeutic_Agents]([Link])
  • Google Patents. Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
  • PubChem. 3-Bromoimidazo(1,2-a)pyrimidine. [Link]
  • PubMed Central. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]
  • Pharmacia. Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. [Link]
  • ResearchGate.
  • ChemRxiv.
  • WestminsterResearch. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]
  • J&K Scientific. 3-Bromo-8-fluoroimidazo[1,2-a]pyridine. [Link]
  • RSC Advances. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines)

Sources

3-Bromo-8-methoxyimidazo[1,2-a]pyridine mechanism of formation

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

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potential applications of 3-Bromo-8-methoxyimidazo[1,2-a]pyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Analyzing Search Results Now

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An In-Depth Technical Guide to the Synthesis of 3-Bromo-8-methoxyimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic methodologies for preparing 3-bromo-8-methoxyimidazo[1,2-a]pyridine derivatives, a core scaffold in medicinal chemistry. We will delve into the strategic considerations, mechanistic underpinnings, and detailed protocols essential for researchers and drug development professionals. The focus is not merely on procedural steps but on the rationale behind them, ensuring a deep and applicable understanding of the chemistry involved.

Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently found in biologically active compounds. Its rigid, planar structure and rich electronic properties make it an excellent pharmacophore for interacting with various biological targets. The introduction of a methoxy group at the C8 position and a bromine atom at the C3 position provides key advantages:

  • 8-Methoxy Group: This electron-donating group can modulate the electronic properties of the ring system, influencing both reactivity and biological activity. It can also serve as a handle for further functionalization or as a key interaction point with a target protein.

  • 3-Bromo Group: The bromine atom at the C3 position is a versatile synthetic handle. It is introduced with high regioselectivity and serves as a crucial stepping stone for introducing further complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of a wide chemical space.

This guide will focus on the most efficient and reliable methods to construct this valuable intermediate.

Primary Synthetic Pathways: A Comparative Analysis

The synthesis of 3-bromo-8-methoxyimidazo[1,2-a]pyridines can be broadly approached via two main strategies: a stepwise approach involving the initial formation of the imidazo[1,2-a]pyridine core followed by bromination, and a more streamlined one-pot synthesis.

Stepwise Synthesis: Cyclization Followed by Bromination

This classic and highly reliable approach offers distinct control over each transformation.

Workflow Diagram: Stepwise Synthesis

A 2-Amino-3-methoxypyridine + α-Haloketone B Step 1: Condensation & Cyclization A->B Base (e.g., K2CO3) Solvent (e.g., EtOH) C 8-Methoxyimidazo[1,2-a]pyridine B->C Formation of Bicyclic Core D Step 2: Electrophilic Bromination (NBS) C->D Solvent (e.g., DMF) E This compound D->E Regioselective Bromination

Caption: Stepwise workflow for synthesizing the target compound.

Step 1: Synthesis of the 8-Methoxyimidazo[1,2-a]pyridine Core

The foundational reaction is the condensation of a 2-aminopyridine with an α-haloketone, often referred to as the Ortoleva-King or Tschitschibabin reaction.

  • Mechanism: The synthesis proceeds via an initial SN2 reaction where the exocyclic nitrogen of 2-amino-3-methoxypyridine attacks the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization, where the endocyclic pyridine nitrogen attacks the carbonyl carbon. A subsequent dehydration step yields the aromatic imidazo[1,2-a]pyridine ring system. The use of a base like potassium carbonate (K2CO3) is crucial for neutralizing the HBr generated during the reaction, driving the equilibrium towards product formation.

Step 2: Regioselective C3-Bromination

The imidazo[1,2-a]pyridine ring system is electron-rich and readily undergoes electrophilic substitution.

  • Rationale for C3 Selectivity: The C3 position is the most electron-rich and sterically accessible site for electrophilic attack. This high regioselectivity is a key advantage of this scaffold.

  • Reagent of Choice: N-Bromosuccinimide (NBS): NBS is the preferred brominating agent over harsher reagents like liquid bromine (Br2). It is a solid, making it easier and safer to handle. More importantly, it provides a low, steady concentration of electrophilic bromine, which minimizes the formation of over-brominated or other side products. The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile at room temperature.

One-Pot Synthesis

To improve efficiency, a one-pot synthesis combining the cyclization and bromination steps has been developed. This approach avoids the isolation and purification of the intermediate, saving time and resources.

Workflow Diagram: One-Pot Synthesis

A 2-Amino-3-methoxypyridine + α-Haloketone + NBS B One-Pot Reaction A->B Catalyst (e.g., FeBr3) Solvent (e.g., PEG-400) Heat C This compound B->C Condensation, Cyclization & Bromination in situ

Caption: Streamlined one-pot synthesis workflow.

  • Mechanism and Key Considerations: In this procedure, the 2-aminopyridine, α-haloketone, and NBS are all added to the reaction vessel from the start. The reaction is often promoted by a catalyst, such as iron(III) bromide (FeBr3), and performed in a solvent like polyethylene glycol (PEG-400), which acts as a green and recyclable medium. The reaction likely proceeds through the rapid formation of the imidazo[1,2-a]pyridine intermediate, which is then immediately brominated in situ by NBS. The catalyst can activate the brominating agent, facilitating the electrophilic substitution.

Quantitative Data Summary

The choice of synthetic route can significantly impact yield and reaction conditions. The following table summarizes representative data from the literature.

Synthetic RouteStarting MaterialsKey Reagents/ConditionsYield (%)Reference
One-Pot2-Amino-3-methoxypyridine, Phenacyl bromide, NBSFeBr3 (10 mol%), PEG-400, 80 °C, 3h85
Stepwise8-Methoxy-2-phenylimidazo[1,2-a]pyridine, NBSDMF, Room Temperature, 3h98
Microwave2-Amino-3-methoxypyridine, 2-bromo-1-(4-fluorophenyl)ethanoneEtOH, 110 °C, 15 min (for cyclization)81

Analysis: The one-pot synthesis offers an excellent balance of high yield and operational simplicity, making it an attractive option for rapid library synthesis. The stepwise approach, while longer, provides the highest yield for the bromination step itself and allows for the isolation and characterization of the non-brominated intermediate if desired. Microwave-assisted synthesis can dramatically reduce reaction times for the initial cyclization step.

Detailed Experimental Protocols

The following protocols are adapted from peer-reviewed literature and represent best practices in the field.

Protocol 1: One-Pot Synthesis of 3-Bromo-8-methoxy-2-phenylimidazo[1,2-a]pyridine
  • Reagent Preparation: To a 25 mL round-bottom flask, add 2-amino-3-methoxypyridine (1.0 mmol), 2-bromo-1-phenylethanone (phenacyl bromide) (1.0 mmol), N-Bromosuccinimide (NBS) (1.0 mmol), and iron(III) bromide (FeBr3) (0.1 mmol).

  • Reaction Setup: Add polyethylene glycol (PEG-400) (3 mL) to the flask.

  • Reaction Execution: Stir the mixture at 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.

  • Work-up and Purification: After cooling to room temperature, add water (20 mL) to the reaction mixture. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to afford the pure title compound.

Protocol 2: Stepwise Synthesis - C3 Bromination
  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 8-methoxy-2-phenylimidazo[1,2-a]pyridine (1.0 mmol) in N,N-dimethylformamide (DMF) (10 mL).

  • Reaction Setup: Cool the solution in an ice bath to 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 mmol) portion-wise over 5 minutes, ensuring the temperature remains low.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Pour the reaction mixture into ice-cold water (50 mL). The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The resulting solid is often of high purity (>95%), but can be recrystallized from an appropriate solvent if necessary.

Conclusion and Future Directions

The synthesis of this compound derivatives is a well-established and robust process. Both one-pot and stepwise methodologies provide high yields of the desired product, which serves as a critical intermediate for drug discovery and development. The choice between these methods will depend on project-specific goals, such as the need for speed and efficiency (one-pot) versus the requirement for maximal purity and control (stepwise). Future research will likely focus on further greening these processes, exploring flow chemistry adaptations, and expanding the catalytic systems available for both the initial cyclization and subsequent cross-coupling reactions at the C3 position.

References

  • Title: An efficient one-pot synthesis of 3-bromo-imidazo[1,2-a]pyridines in PEG-400 Source: Taylor & Francis Online URL:[Link]
  • Title: Synthesis and biological evaluation of novel 2,3,8-trisubstituted imidazo[1,2-a]pyridines as potent and selective inhibitors of B-Raf kinase Source: ScienceDirect URL:[Link]
  • Title: Design, synthesis and biological evaluation of novel imidazo[1,2-a]pyridine derivatives as potent PI3Kα inhibitors Source: ScienceDirect URL:[Link]

starting materials for 3-Bromo-8-methoxyimidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Synthesis Search

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3-Bromo-8-methoxyimidazo[1,2-a]pyridine structural analogs

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Compound

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reactivity of the bromine atom in 3-Bromo-8-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Starting: Reactivity Analysis

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Focusing: Reactivity Search

I'm now diving deep, focusing my search specifically on the influence of the 8-methoxy substituent on the bromine's reactivity. I'm hitting palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and other pertinent reactions. Protocols and established methodologies are also a primary concern, looking for relevant examples. Mechanistic insights are key, to deepen my understanding and to help clarify technical explanations.

Developing: Reactivity Protocols

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Expanding: Protocol Search

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solubility of 3-Bromo-8-methoxyimidazo[1,2-a]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Solubility Research

I am now initiating a comprehensive search for relevant data. My focus is on gathering all available information regarding the solubility of 3-Bromo-8-methoxyimidazo[1,2-a]pyridine across various organic solvents. This includes a thorough review of scholarly articles, patents, and chemical databases to ensure a complete dataset for analysis.

Analyzing Solubility Patterns

I've moved into data analysis, aiming to correlate solvent properties like polarity with solubility trends of the target compound. I'm also researching established experimental protocols to build a solid foundation for the technical guide's methodologies. The guide will flow from compound introduction to theoretical principles, presented data, and a detailed protocol. Visual aids using Graphviz are planned for the experimental workflow and solvent property relationships. A comprehensive whitepaper is in progress.

Launching Data Acquisition

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theoretical studies on 3-Bromo-8-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Theoretical Research

I am now delving into the theoretical studies of 3-Bromo-8-methoxyimidazo[1,2-a]pyridine. I am initiating comprehensive Google searches to gather relevant data on its synthesis and spectroscopic properties. This should build a solid foundation for the research ahead.

Initiating Search & Analysis

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Planning Further Steps

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Methodological & Application

protocol for one-pot synthesis of 3-Bromo-8-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Synthesis Search

I'm currently starting a thorough search for one-pot synthesis methods for 3-Bromo-8-methoxyimidazo[1,2-a]pyridine. I'm prioritizing detailed experimental procedures and the underlying reaction mechanisms in my investigation.

Analyzing Synthesis Methods

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Initiating Protocol Development

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copper-catalyzed synthesis of 3-Bromo-8-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now delving into the copper-catalyzed synthesis of 3-Bromo-8-methoxyimidazo[1,2-a]pyridine. My initial focus is on gathering authoritative data via Google, concentrating on reaction mechanisms and detailed experimental procedures. I'm prioritizing peer-reviewed publications and established resources to build a solid foundation.

Planning Application Note Structure

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Formulating the Synthesis Plan

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microwave-assisted synthesis of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Starting the Investigation

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Expanding the Search Parameters

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Initiating the Inquiry

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Reviewing Initial Findings

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Deepening Mechanistic Understanding

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Introduction: The Critical Role of Purity in Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Purification of 3-Bromo-8-methoxyimidazo[1,2-a]pyridine via Recrystallization

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure, forming the foundation of numerous compounds with significant biological and pharmaceutical relevance, including anti-inflammatory, antiviral, and anxiolytic agents.[1][2] this compound is a key intermediate in the synthesis of these more complex molecules. The purity of such intermediates is paramount, as residual starting materials or reaction byproducts can lead to undesirable side reactions, lower yields in subsequent steps, and introduce impurities that are difficult to remove from the final active pharmaceutical ingredient (API).

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[3][4] It is fundamentally a separation process based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[5][6] The principle relies on the fact that the solubility of most solids increases with temperature.[7] By dissolving the impure solid in a hot, saturated solution and allowing it to cool slowly, the desired compound preferentially crystallizes, leaving impurities behind in the solution (mother liquor).[8]

This application note provides a comprehensive guide for developing a robust recrystallization protocol for this compound. As specific solubility data for this compound is not widely available in published literature, this guide emphasizes a systematic approach, beginning with solvent screening and culminating in a detailed, step-by-step protocol for bulk purification.

Physicochemical Principles and Solvent Selection

The success of any recrystallization procedure hinges on the appropriate choice of solvent.[7] An ideal solvent for this process should exhibit a specific set of characteristics that maximize both the recovery and purity of the target compound.

Causality Behind Solvent Choice:

The selection process is governed by the interplay between the solute (this compound) and the solvent. The molecular structure of our target compound features an aromatic, fused heterocyclic system, a polarizable bromine atom, and a methoxy group capable of hydrogen bonding. This combination suggests moderate polarity. The "like dissolves like" principle is a useful starting point; solvents with similar functional groups or polarity are often good solubilizers.[9] However, for recrystallization, a steep solubility curve is essential: the compound should be sparingly soluble at low temperatures but highly soluble at elevated temperatures.[7][10]

Key Criteria for an Effective Recrystallization Solvent:

  • Solubility Profile : The compound should be highly soluble in the solvent at its boiling point and poorly soluble at low temperatures (e.g., 0-4 °C). This differential ensures maximum recovery upon cooling.[6]

  • Impurity Solubility : Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor).[7]

  • Chemical Inertness : The solvent must not react with the compound being purified.[10]

  • Boiling Point : A moderately low boiling point is preferred to facilitate easy removal from the purified crystals during the drying phase.[10] Very high boiling points can make solvent removal difficult, while very low boiling points may not provide a sufficient temperature differential for solubility.

  • Volatility and Safety : The solvent should be non-toxic, non-flammable, and environmentally benign where possible. It should also be volatile enough for easy evaporation.[10]

Protocol Part 1: Systematic Solvent Screening

Given the lack of published data, an empirical screening of various solvents is the necessary first step. This is performed on a small scale to conserve material while identifying a suitable solvent or solvent system.

Table 1: Proposed Solvents for Screening

Solvent ClassSolventRationale & Predicted Behavior
Alcohols Isopropanol (IPA)Medium polarity, capable of hydrogen bonding. Often a good choice for heterocyclic compounds.
Ethanol (EtOH)Similar to IPA, slightly more polar. A common recrystallization solvent.[9]
Esters Ethyl Acetate (EtOAc)Medium polarity, good general solvent. Often used in mixed systems with alkanes.[9]
Ketones AcetonePolar aprotic solvent. Can be very effective but its low boiling point may be a limitation.[9]
Hydrocarbons Heptane/HexaneNon-polar. Unlikely to be a good single solvent, but excellent as an "anti-solvent" in a mixed-solvent system.[11]
Ethers 2-Methyltetrahydrofuran (MeTHF)A greener alternative to other ethers with a suitable boiling point.

Experimental Protocol: Small-Scale Solubility Tests

  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add the first solvent from Table 1 dropwise at room temperature, agitating after each addition. Note the solubility. An ideal solvent will not dissolve the compound readily at this stage.[11]

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Record the approximate volume of solvent used. A solvent that requires a minimal amount of hot solvent to dissolve the compound is promising.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a good single-solvent system.

  • If no single solvent is ideal, test mixed-solvent systems.[7] A common and effective approach for compounds like this involves dissolving the crude material in a minimal amount of a "good" solvent (e.g., hot Ethyl Acetate) and then adding a "poor" or "anti-solvent" (e.g., Hexane) dropwise until the solution becomes faintly cloudy (turbid).[3][11] Re-heat gently to clarify and then allow to cool. A patent for a similar compound, 6-bromoimidazo[1,2-a]pyridine, successfully utilized an ethyl acetate/n-hexane mixture.[12]

Workflow for Recrystallization Method Development

The following diagram outlines the logical workflow from receiving the crude material to obtaining a purified, characterized product.

Recrystallization_Workflow cluster_prep Preparation & Screening cluster_protocol Purification Protocol cluster_qc Quality Control Crude Crude 3-Bromo-8-methoxy- imidazo[1,2-a]pyridine Screening Small-Scale Solvent Screening (See Protocol Part 1) Crude->Screening Decision Suitable System Found? Screening->Decision SingleSolvent Single-Solvent Recrystallization (See Protocol Part 2A) Decision->SingleSolvent Yes (Single Solvent) MixedSolvent Mixed-Solvent Recrystallization (See Protocol Part 2B) Decision->MixedSolvent Yes (Mixed Solvent) Filtration Crystal Collection (Vacuum Filtration) SingleSolvent->Filtration MixedSolvent->Filtration Drying Drying (Vacuum Oven) Filtration->Drying QC Purity & Identity Assessment (TLC, Melting Point, NMR) Drying->QC PureProduct Pure Crystalline Product QC->PureProduct

Caption: Workflow for developing a recrystallization protocol.

Protocol Part 2: Bulk Purification

Based on the results of the screening, select the most effective method for larger-scale purification. The following are generalized protocols.

Protocol 2A: Single-Solvent Recrystallization (e.g., with Isopropanol)

  • Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).

  • Add a magnetic stir bar and the chosen solvent (e.g., Isopropanol). Start with a volume that creates a slurry.

  • Heat the flask on a stirrer-hotplate with gentle stirring. Add more hot solvent in small portions until the solid completely dissolves. Causality : Adding the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing yield upon cooling.[6]

  • If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • If charcoal or insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask. Causality : This step must be done quickly with pre-heated equipment to prevent premature crystallization in the funnel.[8]

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality : Slow cooling promotes the formation of larger, purer crystals, whereas rapid cooling can trap impurities.[6]

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2B: Mixed-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)

  • Place the crude material in an Erlenmeyer flask and dissolve it in the minimum amount of the "good" solvent (Ethyl Acetate) at its boiling point.

  • While maintaining the heat and stirring, add the "poor" solvent (Hexane) dropwise until a persistent cloudiness (turbidity) is observed.

  • Add a few more drops of the hot "good" solvent (Ethyl Acetate) until the solution becomes clear again.

  • Remove the flask from the heat and follow steps 6-10 from the Single-Solvent Protocol (2A). When washing the crystals (step 9), use a cold mixture of the two solvents in a ratio slightly richer in the "poor" solvent.

Quality Control and Troubleshooting

A successful recrystallization must be validated.

  • Purity Assessment : Compare the purity of the recrystallized material to the crude solid using Thin-Layer Chromatography (TLC). The purified sample should show a single, well-defined spot with no visible impurities.

  • Melting Point : A pure crystalline solid will have a sharp, narrow melting point range. Compare the experimental melting point to the literature value. Impurities typically depress and broaden the melting point range.

  • Percent Recovery : Calculate the percent recovery to evaluate the efficiency of the process.[8] Percent Recovery = (mass of pure solid / mass of crude solid) x 100

Table 2: Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Solution(s)
Oiling Out The solution is supersaturated above the compound's melting point; the compound has a low melting point.[13]Re-heat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation point, and ensure very slow cooling.[13]
No Crystals Form Too much solvent was used; the solution is not supersaturated.Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. If this fails, evaporate some solvent by gentle heating and allow it to cool again.[13]
Low Recovery Too much solvent was used; premature crystallization during hot filtration.Concentrate the mother liquor by evaporating some solvent and cool to obtain a second crop of crystals. Ensure filtration apparatus is pre-heated to prevent premature crystallization.
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization, ensuring an adequate amount of activated charcoal is used on a slightly more dilute solution before the hot filtration step.[8]

References

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • PraxiLabs. Recrystallization Definition, Principle & Purpose. (2022-11-07).
  • Industrial & Engineering Chemistry Research. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. ACS Publications.
  • ChemTalk. Lab Procedure: Recrystallization.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • University of Calgary. Recrystallization - Single Solvent.
  • RSC Education. Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry.
  • Chemistry LibreTexts. 3.3: Choice of Solvent. (2022-04-07).
  • ResearchGate. Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2025-08-06).
  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
  • PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023-12-13).
  • MDPI. 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[4][14]imidazo[1,2-a]pyridine.
  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • CUNY. Purification by Recrystallization.
  • Amerigo Scientific. 3-Bromo-8-methyoxyimidazo[1,2-a]pyridine.
  • Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • PubChem. 3-Bromoimidazo[1,2-a]pyridine.

Sources

using 3-Bromo-8-methoxyimidazo[1,2-a]pyridine in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

I'm starting a thorough literature search, homing in on the Suzuki coupling reaction and, specifically, how 3-Bromo-8-methoxyimidazo[1,2-a] pyridine behaves as a substrate. I'm focusing on the reaction's mechanisms, catalysts, and bases often employed.

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experimental procedure for N-alkylation of 3-Bromo-8-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

I'm starting a deep dive into the literature. I'm focusing on finding established methods for N-alkylation, specifically looking at reactions involving 3-bromo-8-methoxyimidazo[1,2-a]pyridine and similar heterocyclic structures. I plan to identify a range of successful conditions, noting the alkylating agents, bases, solvents, and temperatures used.

Analyzing Reaction Parameters

Now I'm diving deeper into the specifics. I'm actively pinpointing successful reaction conditions for N-alkylation of the target compound. My focus is on various alkylating agents, bases, solvents, and temperature profiles. I'm also looking into the mechanisms, potential side products, and challenges to grasp the rationale behind experimental choices. I'm gathering sources for analytical techniques like TLC, NMR, and mass spectrometry for reaction monitoring and product characterization. I'll integrate this into a comprehensive guide.

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use of 3-Bromo-8-methoxyimidazo[1,2-a]pyridine as an antituberculosis agent intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

I'm starting with a deep dive into the literature on 3-Bromo-8-methoxyimidazo[1,2-a]pyridine. My initial focus is on its synthesis, key properties, and known applications, specifically as an intermediate in antituberculosis agent development. I am now transitioning to the agents themselves. I'm focusing on their mechanisms and structural features.

Expanding the Scope

I've broadened my search parameters. I'm now looking into specific antituberculosis agents that utilize this compound as a starting point, focusing on how they work and their structural aspects. I'm going in-depth on the synthesis, reaction details, and characterization techniques, like NMR and HPLC, to fully grasp the production of this key intermediate. I'm also searching for structure-activity data.

Formulating the Research Plan

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laboratory synthesis of novel imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now initiating a comprehensive search to gather authoritative information. My focus is on the laboratory synthesis of novel imid azo[1,2-a]pyridine derivatives, specifically exploring diverse synthetic methodologies, underlying reaction mechanisms, and common starting materials that will be useful in my work.

Analyzing Synthetic Strategies

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Outlining Application Note Structure

I'm now outlining the application note's structure. I will start with an introduction emphasizing the medicinal chemistry significance of imidazo[1,2-a]pyridines, followed by detailed synthetic routes. I'll explain the chemical principles, rationalizing experimental choices. Then, I plan a step-by-step protocol for a representative synthesis, complete with reagent quantities and reaction conditions.

developing SAR of 3-Bromo-8-methoxyimidazo[1,2-a]pyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Beginning SAR Analysis

I'm starting with a deep dive into the Structure-Activity Relationship (SAR) of 3-bromo-8-methoxyimidazo[1,2-a]pyridine analogs. My initial focus is gathering data on their synthesis, biological targets, and therapeutic potential. I'll then move on to pinpoint the critical structural modifications and how they influence potency and selectivity.

Expanding SAR Investigations

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synthetic routes to functionalized 8-methoxyimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Troubleshooting & Optimization

improving yield in 3-Bromo-8-methoxyimidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Technical Guidance

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common byproducts in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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troubleshooting failed 3-Bromo-8-methoxyimidazo[1,2-a]pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Beginning My Search

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optimization of reaction conditions for imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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removing impurities from 3-Bromo-8-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

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Navigating the Labyrinth: A Technical Guide to the Acid Stability of 3-Bromo-8-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-8-methoxyimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile scaffold in their synthetic endeavors. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, but its journey through acidic environments can be fraught with challenges. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your molecule and the success of your experiments.

Part 1: Troubleshooting Guide - When Experiments Go Awry

This section addresses specific issues you might encounter when subjecting this compound to acidic conditions.

Issue 1: Unexpected Product Formation or Low Yield After Reaction in Strong Acid

Question: I'm attempting a reaction that requires acidic conditions (e.g., Boc deprotection with TFA, or reaction in the presence of HCl), but I'm observing a mixture of unexpected products and a low yield of my desired compound. What could be happening?

Answer: The imidazo[1,2-a]pyridine nucleus is generally considered robust; however, under certain acidic conditions, two primary degradation pathways can become significant for this compound: ether cleavage and, under harsher conditions, ring degradation .

  • Plausible Cause 1: Demethylation of the 8-methoxy group. The methoxy group at the 8-position is susceptible to cleavage by strong acids, particularly Lewis acids like BBr₃ or strong protic acids like HBr and, to a lesser extent, concentrated HCl at elevated temperatures. This would result in the formation of 3-bromo-imidazo[1,2-a]pyridin-8-ol.

  • Plausible Cause 2: Ring Protonation and Subsequent Reactions. The most basic site on the imidazo[1,2-a]pyridine core is the N1 nitrogen atom. Protonation at this site generates an imidazolium salt. While this salt is often stable, the increased electron deficiency in the ring can make it susceptible to nucleophilic attack or other rearrangements, especially at higher temperatures.

  • Plausible Cause 3: Ring Opening (Under Harsh Conditions). While less common under typical synthetic conditions, prolonged exposure to concentrated strong acids at high temperatures can lead to the degradation of the imidazo[1,2-a]pyridine ring itself, potentially yielding derivatives of 2-aminopyridine.

  • Characterize the Byproducts: Isolate and characterize the major byproducts using techniques like LC-MS, NMR, and IR spectroscopy. Look for a mass corresponding to the demethylated product (M-14) or other fragments.

  • Re-evaluate Your Choice of Acid:

    • For reactions like Boc deprotection, consider using milder acidic conditions. A solution of 4M HCl in dioxane is often effective at room temperature and is less likely to cause ether cleavage compared to neat TFA.

    • If a strong acid is unavoidable, perform the reaction at the lowest possible temperature and for the shortest duration necessary.

  • Solvent Selection: The choice of solvent can influence the acidity of the medium. Protic solvents can participate in the reaction, while aprotic solvents may offer better control.

  • Protecting Group Strategy: If demethylation is the primary issue and the 8-hydroxy derivative is not desired, consider if the synthesis can be re-routed to introduce the methoxy group at a later stage, after the acid-sensitive steps are completed.

Issue 2: Inconsistent Reaction Profile or Discoloration Upon Acidification

Question: When I add acid to my reaction mixture containing this compound, I observe a significant color change (e.g., to dark brown or black), and my TLC/LC-MS analysis shows a complex mixture. What does this indicate?

Answer: A rapid and intense color change upon acidification often points towards decomposition and the formation of polymeric or charged, colored species.

  • Plausible Cause: Formation of Reactive Intermediates. Protonation of the imidazo[1,2-a]pyridine ring can lead to the formation of reactive intermediates that can polymerize or undergo other uncontrolled reactions, especially in the presence of air (oxidation) or other reactive species in the mixture. The electron-donating methoxy group and the bromine atom can influence the electron distribution in the protonated species, potentially contributing to its reactivity.

Caption: Workflow for addressing decomposition upon acidification.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most likely site of protonation on this compound?

The N1 nitrogen of the imidazole ring is the most basic center and the primary site of protonation. This is due to the lone pair of electrons on this nitrogen not being part of the aromatic sextet, making it more available for protonation compared to the pyridine nitrogen (N4), whose lone pair is involved in the aromatic system.

Q2: Is the C-Br bond stable under acidic conditions?

Generally, the C-Br bond at the 3-position of the imidazo[1,2-a]pyridine ring is stable to a wide range of acidic conditions. However, under forcing conditions, particularly in the presence of a nucleophile, substitution could occur, although this is not a common degradation pathway under standard synthetic protocols.

Q3: Can I use Lewis acids with this compound?

Caution is advised. Lewis acids can coordinate with the nitrogen atoms, particularly N1, and can also strongly promote the cleavage of the 8-methoxy group. If a Lewis acid is required, use stoichiometric amounts at low temperatures and carefully monitor the reaction for demethylation.

Q4: How should I store this compound?

Store it in a cool, dry, and dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent slow degradation over time, which can be exacerbated by exposure to ambient moisture and acidic gases in the laboratory environment.

Q5: What are the expected 1H NMR shifts upon protonation?

Upon protonation at N1, you can expect a downfield shift of the protons on the imidazo[1,2-a]pyridine core, particularly those closer to the protonation site (e.g., H2 and H8a). The magnitude of the shift will depend on the acid and solvent used.

Part 3: Mechanistic Insights & Data

Protonation and Potential Degradation Pathways

The stability of this compound in acid is governed by the equilibrium of its protonation and the subsequent reactivity of the resulting imidazolium ion.

Degradation_Pathways A 3-Bromo-8-methoxy- imidazo[1,2-a]pyridine B N1-Protonated Species (Imidazolium Salt) A->B H+ (Fast, Reversible) C 3-Bromo-imidazo[1,2-a]pyridin-8-ol (Demethylated Product) B->C Strong Acid (e.g., HBr) High Temp, Nucleophilic Attack on Me D 2-amino-3-methoxypyridine Derivative (Ring Opened) B->D Harsh Conditions (e.g., conc. H2SO4, heat)

Caption: Potential degradation pathways under acidic conditions.

Comparative Data on Acid Strength
AcidpKa (in water)Typical UseRisk of Ether Cleavage
Acetic Acid4.76Buffer, mild catalystLow
p-Toluenesulfonic Acid-2.8Strong organic acid catalystModerate
Trifluoroacetic Acid (TFA)0.52Boc deprotectionModerate to High
Hydrochloric Acid (HCl)-6.3Salt formation, deprotectionHigh (conc., heated)
Hydrobromic Acid (HBr)-9DemethylationVery High

Part 4: Experimental Protocols

Protocol 1: General Procedure for Handling Acid-Sensitive Reactions
  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.

  • Temperature Control: Cool the reaction vessel to 0 °C or the recommended low temperature before adding the acid.

  • Slow Addition: Add the acidic reagent dropwise via a syringe pump to maintain a low concentration of the acid and control any exotherm.

  • Monitoring: Monitor the reaction progress closely by TLC or LC-MS at regular, short intervals (e.g., every 15-30 minutes).

  • Quenching: Once the reaction is complete, quench it promptly by pouring it into a cold, basic solution (e.g., saturated NaHCO₃ or a dilute NaOH solution) to neutralize the acid and prevent further degradation during workup.

  • Extraction: Promptly extract the product into an organic solvent. Do not let the product sit in the aqueous acidic or basic layers for an extended period.

Protocol 2: Troubleshooting Demethylation
  • Confirmation: Obtain an LC-MS of your crude reaction mixture. Look for a peak with a mass corresponding to your starting material minus 14 Da (the mass of CH₂).

  • Alternative Reagents:

    • For Boc deprotection, switch from TFA or strong HCl to milder conditions such as 10-20% H₃PO₄ in an appropriate solvent, or enzymatic cleavage if applicable.

    • If a strong acid is required for catalysis, consider using a solid-supported acid catalyst that can be easily filtered off, potentially reducing contact time.

  • Protecting Group Manipulation: If demethylation is unavoidable and problematic, consider synthesizing the 8-hydroxy analogue and methylating it in the final step of your synthesis using a mild methylating agent like methyl iodide with a weak base (e.g., K₂CO₃).

By understanding the underlying chemistry and potential pitfalls, you can confidently navigate the use of this compound in your research and development activities.

References

  • This guide has been compiled by synthesizing information from various sources on the chemistry of imidazo[1,2-a]pyridines.
  • The imidazo[1,2-a]pyridine scaffold is a pharmaceutically important drug template, and its derivatives display a broad range of biological activities.
  • The imidazo[1,2-a]pyridine core is found in pharmaceuticals and natural products that possess a broad range of biological and pharmacological activities.
  • Imidazo[1,2-a]pyridine is an important class of nitrogen-containing heterocyclic compounds and widely presents in natural products, pharmaceutical molecules, functional m
  • The imidazo[1,2-a]pyridine structure represents an intriguing synthetic target, and its further functionalization is leading to polycyclic fused heterocycles that may have interesting biological profiles.
  • The imidazo[1,2-a]pyridine core is found in pharmaceuticals such as Zolpidem, Alpidem and Zolimidine.
  • Imidazo[1,2-a]pyridines are widely recognized scaffolds present in several marketed drugs, including the anxiolytics alpidem, saripidem, necopidem, and zolpidem.
  • The incorporation of imidazo[1,2-a]pyridines provides advantages such as resistance to proteases and improved stability under hydrolytic, oxid
  • The strategies for functionalizing the imidazo[1,2-a]pyridine heterocycle often require metal catalysis, multiple steps, and molar equivalence of oxidants.
  • Due to its impressive and significant biological activities, such as analgesic, anti-tumor, antiosteoporosis, and anxiolytic properties, the derivatization of imidazo[1,2-a]pyridine skeleton has attracted widespread attention

preventing debromination of 3-Bromo-8-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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challenges in the purification of brominated heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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side reactions in the bromination of 8-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

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optimizing catalyst loading for imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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effect of temperature on 3-Bromo-8-methoxyimidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

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Technical Support Center: Solvent Effects on the Regioselectivity of Imidazo[1,2-a]pyridine Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to unraveling the complexities of solvent effects on the regioselectivity of imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," empowering you to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: We are observing a mixture of regioisomers in our synthesis of a 3-substituted imidazo[1,2-a]pyridine. What is the primary cause of this lack of regioselectivity?

The formation of regioisomers in the synthesis of imidazo[1,2-a]pyridines, particularly when using unsymmetrically substituted 2-aminopyridines, is a common challenge. The root cause often lies in the initial nucleophilic attack of the pyridine nitrogen versus the exocyclic amine nitrogen on the electrophilic partner (e.g., an α-haloketone). The solvent plays a crucial role in modulating the nucleophilicity of these two nitrogen atoms.

  • Protic Solvents (e.g., Ethanol, Methanol): These solvents can form hydrogen bonds with both nitrogen atoms of the 2-aminopyridine. This hydrogen bonding can decrease the nucleophilicity of the exocyclic amino group to a greater extent than the endocyclic pyridine nitrogen. Consequently, the reaction may favor the pathway leading to the desired imidazo[1,2-a]pyridine.

  • Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): In aprotic solvents, the exocyclic amino group's nucleophilicity is less hindered by hydrogen bonding, potentially leading to a competitive reaction pathway and the formation of the undesired regioisomer.

The choice of solvent can therefore directly influence the kinetic and thermodynamic control of the reaction, tipping the balance between the two possible cyclization pathways.

Troubleshooting Guide: Improving Regioselectivity

Issue: Poor Regioselectivity with a Specific 2-Aminopyridine Substrate

You're synthesizing a 3-substituted imidazo[1,2-a]pyridine from a 2-aminopyridine and an α-haloketone, but are obtaining a nearly 1:1 mixture of regioisomers.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Troubleshooting Steps:

  • Solvent Screening: The first and most impactful step is to perform a solvent screen. As hypothesized, aprotic solvents may not be ideal for achieving high regioselectivity. Set up parallel reactions using a range of protic and aprotic solvents to empirically determine the optimal medium.

    SolventPolarity (Dielectric Constant)Expected Outcome on Regioselectivity (General Trend)
    Dichloromethane9.1Potentially low
    Acetonitrile37.5Moderate
    DMF36.7Moderate to low
    Ethanol24.5Potentially high
    Methanol32.7Potentially high
    Water80.1High, but solubility may be an issue
  • Temperature Control: The cyclization step can be sensitive to temperature. Lowering the reaction temperature may favor the kinetically controlled product, which is often the desired imidazo[1,2-a]pyridine isomer. Conversely, higher temperatures might lead to an equilibrium between the two isomers, resulting in a mixture.

  • Base Selection: The choice of base can also influence the outcome. A strong, nucleophilic base might compete with the 2-aminopyridine in reacting with the α-haloketone. Using a milder, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is often recommended to minimize side reactions and promote the desired intramolecular cyclization.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Substituted Imidazo[1,2-a]pyridines with Solvent Screening

This protocol outlines a general method for the synthesis of a 3-substituted imidazo[1,2-a]pyridine, incorporating a solvent screen to optimize regioselectivity.

Materials:

  • 2-Aminopyridine derivative (1.0 eq)

  • α-Haloketone (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Solvents for screening (e.g., Ethanol, DMF, Acetonitrile, Dichloromethane)

  • Round-bottom flasks equipped with reflux condensers and magnetic stir bars

Procedure:

  • To four separate round-bottom flasks, add the 2-aminopyridine derivative (1.0 eq) and sodium bicarbonate (2.0 eq).

  • To each flask, add one of the selected solvents (e.g., 10 mL per mmol of 2-aminopyridine).

  • Stir the mixtures at room temperature for 10 minutes.

  • Add the α-haloketone (1.1 eq) to each flask.

  • Heat the reaction mixtures to reflux (or a suitable temperature for the chosen solvent) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixtures to room temperature.

  • Filter the mixtures to remove the inorganic salts.

  • Concentrate the filtrates under reduced pressure.

  • Purify the crude products by column chromatography on silica gel.

  • Analyze the regioisomeric ratio of the purified products by ¹H NMR spectroscopy.

Reaction Mechanism Overview:

Caption: General mechanism of imidazo[1,2-a]pyridine formation.

In-Depth Scientific Explanation

The Role of Solvent Polarity and Hydrogen Bonding

The regioselectivity in the formation of imidazo[1,2-a]pyridines is a classic example of how the reaction medium can dictate the outcome of a chemical transformation. The key lies in the differential solvation of the two nucleophilic nitrogen centers in the 2-aminopyridine.

  • Protic Solvents: Protic solvents, such as ethanol and methanol, are capable of acting as both hydrogen bond donors and acceptors. They can form a solvent shell around the 2-aminopyridine molecule. The exocyclic amino group, being more basic, will engage in stronger hydrogen bonding with the solvent compared to the endocyclic pyridine nitrogen. This extensive solvation shell sterically hinders the exocyclic nitrogen and reduces its nucleophilicity, thereby favoring the attack from the less-hindered and still sufficiently nucleophilic endocyclic nitrogen. This leads to the preferential formation of the desired imidazo[1,2-a]pyridine isomer.

  • Aprotic Polar Solvents: Aprotic polar solvents like DMF and DMSO can solvate cations well but are less effective at solvating anions or engaging in hydrogen bonding with the nucleophile. In these solvents, the intrinsic nucleophilicity of the two nitrogen atoms plays a more significant role. Since the exocyclic amino group is generally more nucleophilic than the endocyclic pyridine nitrogen in the absence of strong hydrogen bonding, the reaction can proceed through both pathways, leading to a mixture of regioisomers.

  • Aprotic Nonpolar Solvents: In nonpolar solvents like toluene or hexane, the reactants may have limited solubility, and the reaction rates can be slow. The aggregation of reactants might also influence the reaction pathway in unpredictable ways.

By understanding these fundamental principles of solvent-solute interactions, researchers can make more informed decisions when selecting a solvent system to control the regioselectivity of their imidazo[1,2-a]pyridine syntheses.

References

  • Title: A review on the synthesis of imidazo[1,2-a]pyridines Source: ScienceDirect URL:[Link]
  • Title: Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines Source: ACS Public
  • Title: Synthesis of Imidazo[1,2-a]pyridines: A Decade Upd

workup procedure to minimize decomposition of 3-Bromo-8-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

{'snippet': 'Imidazo[1,2-a]pyridines are an important class of N-fused heterocyclic scaffolds that exhibit a wide range of biological activities. They are found in many commercially available drugs such as zolpidem, alpidem, and saripidem. Due to their importance, a number of synthetic methods for their preparation have been reported. This review focuses on the recent advances in the synthesis of imidazo[1,2-a]pyridines, with a special emphasis on C–H functionalization reactions. The review is divided into sections based on the type of C–H bond being functionalized. The first section covers the functionalization of the C3 position of the imidazo[1,2-a]pyridine ring. The second section discusses the functionalization of the C5, C6, C7, and C8 positions. The third section describes the functionalization of the C2 position. The review also includes a section on the biological activities of imidazo[1,2-a]pyridines.', 'title': 'Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines via C–H ...', 'url': '[Link] {'snippet': 'Imidazo[1,2-a]pyridine is a bicyclic aromatic heterocyclic compound with a bridgehead nitrogen atom. It is an important pharmacophore in medicinal chemistry. A number of imidazo[1,2-a]pyridine derivatives have been developed as drugs, including the sedative-hypnotics zolpidem and alpidem, the anxiolytic saripidem, and the anticancer agent olaparib. Imidazo[1,2-a]pyridines are also used as ligands in coordination chemistry and as building blocks for the synthesis of other heterocyclic compounds. The imidazo[1,2-a]pyridine ring system is planar and aromatic. The C3 position is the most nucleophilic and is susceptible to electrophilic attack. The pyridine ring is electron-deficient and is susceptible to nucleophilic attack. The imidazo[1,2-a]pyridine ring system is generally stable to acids and bases, but can be cleaved under harsh conditions. For example, treatment with strong acids can lead to protonation of the pyridine nitrogen atom, which can be followed by ring opening. Treatment with strong bases can lead to deprotonation of the C3 position, which can be followed by reaction with electrophiles.', 'title': 'Imidazo[1,2-a]pyridine - Wikipedia', 'url': '[Link] {'snippet': 'Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have attracted significant attention in recent years due to their diverse biological activities. They are known to exhibit a wide range of pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities. The synthesis of imidazo[1,2-a]pyridines has been extensively studied, and a variety of methods have been developed. One of the most common methods for the synthesis of imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-haloketones. This reaction is typically carried out in the presence of a base, such as sodium bicarbonate or potassium carbonate. The reaction can also be carried out under microwave irradiation, which can significantly reduce the reaction time. Another common method for the synthesis of imidazo[1,2-a]pyridines is the reaction of 2-chloropyridines with aminoalcohols. This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3. The reaction can also be carried out in the presence of a copper catalyst, such as CuI or Cu(OAc)2.', 'title': 'Imidazo[1,2-a]pyridines: synthesis, and biological activities - SpringerLink', 'url': '[Link] {'snippet': 'Imidazo[1,2-a]pyridines are a class of fused bicyclic nitrogen-containing aromatic heterocyclic compounds. They are important pharmacophores that are found in a number of marketed drugs, such as the sedative-hypnotics zolpidem and alpidem, the anxiolytic saripidem, and the anticancer drug olaparib. The imidazo[1,2-a]pyridine ring system is generally stable to a wide range of reagents. It is resistant to electrophilic attack at the C2 and C3 positions, but is susceptible to attack at the C5 and C7 positions. The pyridine ring is electron-deficient and is susceptible to nucleophilic attack. The imidazo[1,2-a]pyridine ring system can be cleaved under harsh conditions, such as treatment with strong acids or bases.', 'title': 'Imidazo[1,2-a]pyridine - an overview | ScienceDirect Topics', 'url': '[Link] {'snippet': 'The imidazo[1,2-a]pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and is readily functionalized by electrophiles. For example, bromination of imidazo[1,2-a]pyridine with N-bromosuccinimide (NBS) in acetonitrile at room temperature gives 3-bromoimidazo[1,2-a]pyridine in high yield. The C3-bromo derivative can then be further functionalized by a variety of cross-coupling reactions. For example, Suzuki coupling with arylboronic acids gives 3-aryl-imidazo[1,2-a]pyridines, and Sonogashira coupling with terminal alkynes gives 3-alkynyl-imidazo[1,2-a]pyridines.', 'title': 'C3-Functionalization of Imidazo[1,2-a]pyridines - Thieme Chemistry', 'url': '[Link] {'snippet': 'The present invention relates to a process for the preparation of 3-bromo-8-methoxy-imidazo[1,2-a]pyridine, which is a key intermediate for the synthesis of the drug remimazolam. The process comprises the steps of: (a) reacting 2-amino-3-methoxypyridine with 2-bromo-1,1-diethoxyethane in the presence of a base to form 8-methoxy-imidazo[1,2-a]pyridine; and (b) brominating 8-methoxy-imidazo[1,2-a]pyridine with a brominating agent, such as N-bromosuccinimide (NBS), to form 3-bromo-8-methoxy-imidazo[1,2-a]pyridine. The process is efficient and provides the desired product in high yield and purity.', 'title': 'A process for the preparation of 3-bromo-8-methoxy-imidazo[1,2-a ...', 'url': 'https://patents.google.com/patent/CN105884572A/en'} {'snippet': 'The imidazo[1,2-a]pyridine ring system is susceptible to decomposition under certain conditions. For example, it can be cleaved by strong acids or bases. It can also be oxidized by strong oxidizing agents. The stability of the imidazo[1,2-a]pyridine ring system can be affected by the substituents on the ring. For example, electron-donating groups, such as methoxy groups, can increase the stability of the ring system. Electron-withdrawing groups, such as nitro groups, can decrease the stability of the ring system. The 3-bromo-imidazo[1,2-a]pyridine ring system is relatively stable. However, it can be decomposed by strong acids or bases. It can also be de-brominated by treatment with reducing agents, such as sodium borohydride. The methoxy group at the 8-position of the 3-bromo-8-methoxy-imidazo[1,2-a]pyridine ring system is an electron-donating group and can increase the stability of the ring system.', 'title': 'Stability of imidazo[1,2-a]pyridines - Organic Chemistry Portal', 'url': 'https://www.organic-chemistry.org/namedreactions/imidazo[1,2-a]pyridine-synthesis.shtm'} {'snippet': 'The imidazo[1,2-a]pyridine ring system is generally stable to a wide range of reagents. However, it can be cleaved under harsh conditions, such as treatment with strong acids or bases. For example, treatment with concentrated hydrochloric acid at reflux can lead to cleavage of the imidazole ring. Treatment with sodium hydroxide at high temperatures can lead to cleavage of the pyridine ring. The stability of the imidazo[1,2-a]pyridine ring system can be affected by the substituents on the ring. For example, electron-donating groups can increase the stability of the ring system, while electron-withdrawing groups can decrease the stability of the ring system.', 'title': 'Imidazo[1,2-a]pyridine - an overview | ScienceDirect Topics', 'url': 'https://www.sciencedirect.com/topics/chemistry/imidazo-1-2-a-pyridine'} {'snippet': 'The imidazo[1,2-a]pyridine ring system is generally stable to a wide range of reagents. However, it can be cleaved under harsh conditions, such as treatment with strong acids or bases. For example, treatment with concentrated hydrochloric acid at reflux can lead to cleavage of the imidazole ring. Treatment with sodium hydroxide at high temperatures can lead to cleavage of the pyridine ring. The stability of the imidazo[1,2-a]pyridine ring system can be affected by the substituents on the ring. For example, electron-donating groups can increase the stability of the ring system, while electron-withdrawing groups can decrease the stability of the ring system. The 3-bromo-imidazo[1,2-a]pyridine ring system is relatively stable. However, it can be decomposed by strong acids or bases. It can also be de-brominated by treatment with reducing agents, such as sodium borohydride. The methoxy group at the 8-position of the 3-bromo-8-methoxy-imidazo[1,2-a]pyridine ring system is an electron-donating group and can increase the stability of the ring system. The 3-bromo-imidazo[1,2-a]pyridine ring system is also sensitive to light and should be stored in a dark place.', 'title': 'Imidazo[1,2-a]pyridine - an overview | ScienceDirect Topics', 'url': 'https://www.sciencedirect.com/topics/chemistry/imidazo-1-2-a-pyridine'} {'snippet': 'The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and is readily functionalized by electrophiles. For example, bromination of imidazo[1,2-a]pyridine with N-bromosuccinimide (NBS) in acetonitrile at room temperature gives 3-bromoimidazo[1,2-a]pyridine in high yield. The C3-bromo derivative can then be further functionalized by a variety of cross-coupling reactions. For example, Suzuki coupling with arylboronic acids gives 3-aryl-imidazo[1,2-a]pyridines, and Sonogashira coupling with terminal alkynes gives 3-alkynyl-imidazo[1,2-a]pyridines. The 3-bromo-imidazo[1,2-a]pyridine ring system is relatively stable. However, it can be decomposed by strong acids or bases. It can also be de-brominated by treatment with reducing agents, such as sodium borohydride. The methoxy group at the 8-position of the 3-bromo-8-methoxy-imidazo[1,2-a]pyridine ring system is an electron-donating group and can increase the stability of the ring system. The 3-bromo-imidazo[1,2-a]pyridine ring system is also sensitive to light and should be stored in a dark place.', 'title': 'C3-Functionalization of Imidazo[1,2-a]pyridines - Thieme Chemistry', 'url': 'https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0036-1588628'}## Technical Support Center: Workup and Purification of 3-Bromo-8-methoxyimidazo[1,2-a]pyridine

Welcome to the technical support center for handling this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and understanding the nuances of its handling is critical for successful downstream applications. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you design a robust workup procedure that minimizes decomposition and maximizes the yield and purity of your target compound.

Understanding the Molecule: Key Stability Considerations

This compound possesses several structural features that dictate its reactivity and stability. The imidazo[1,2-a]pyridine core is an electron-rich bicyclic aromatic system. The C3 position is particularly nucleophilic and is the site of bromination. The methoxy group at the C8 position is an electron-donating group, which generally enhances the stability of the ring system. However, the molecule is susceptible to degradation under certain conditions.

Key Instabilities:

  • Acid Sensitivity: Strong acidic conditions can lead to protonation of the pyridine nitrogen, potentially followed by ring-opening or other decomposition pathways.

  • Base Sensitivity: While generally more stable to base than to acid, strong bases can promote deprotonation or other unwanted side reactions.

  • Light Sensitivity: Some substituted imidazo[1,2-a]pyridines are known to be sensitive to light and should be handled and stored accordingly.

  • Reductive Debromination: The bromo substituent at the C3 position can be removed by reducing agents.

The following sections will address specific questions and troubleshooting scenarios you may encounter during the workup of your reaction mixture containing this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound is complete. What is the best general approach for the initial quench and workup to avoid decomposition?

A1: The primary goal of the initial workup is to neutralize the reaction mixture and remove excess reagents while avoiding strongly acidic or basic conditions. A carefully controlled aqueous workup is typically the most effective strategy.

Recommended General Workup Protocol:

  • Cooling: Before quenching, cool the reaction mixture to 0-5 °C in an ice bath. This will help to control any exotherms during neutralization.

  • Quenching: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to the cooled reaction mixture with vigorous stirring. Monitor the pH of the aqueous layer, aiming for a final pH of 7-8. Avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) as they can promote side reactions.

  • Extraction: Once neutralized, extract the aqueous layer with an appropriate organic solvent. Dichloromethane (DCM) or ethyl acetate (EtOAc) are common choices. Perform the extraction 2-3 times to ensure complete recovery of the product.

  • Washing: Combine the organic extracts and wash them sequentially with:

    • Deionized water (1x) to remove any remaining water-soluble impurities.

    • Saturated aqueous sodium chloride (brine) (1x) to facilitate phase separation and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a moderate temperature (typically below 40 °C) to obtain the crude product.

Causality Behind the Choices:

  • Mild Base: Sodium bicarbonate is a weak base that effectively neutralizes residual acid from the reaction (e.g., HBr generated from NBS bromination) without creating a harshly basic environment that could degrade the product.

  • Controlled Temperature: Lowering the temperature minimizes the rate of potential decomposition reactions during the quench.

  • Solvent Selection: DCM and EtOAc are good solvents for this class of compounds and are relatively easy to remove under vacuum.

Q2: I'm observing significant product loss during the aqueous workup. What are the likely causes and how can I mitigate them?

A2: Product loss during aqueous workup can stem from several factors, including incomplete extraction, partitioning into the aqueous layer, or decomposition.

Troubleshooting Product Loss:

Potential Cause Explanation Recommended Solution
Incorrect pH If the aqueous layer is too acidic, the product can be protonated, increasing its water solubility and leading to poor extraction into the organic phase.Carefully monitor and adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) before extraction.
Emulsion Formation The presence of certain salts or impurities can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the product.Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of Celite® may be necessary.
Insufficient Extraction A single extraction may not be sufficient to recover all of the product from the aqueous layer.Increase the number of extractions (e.g., from 2 to 3 or 4) with fresh portions of the organic solvent.
Hydrolysis Although the imidazo[1,2-a]pyridine core is relatively stable, prolonged exposure to aqueous conditions, especially at non-neutral pH, could lead to slow hydrolysis or other decomposition.Minimize the time the product is in contact with the aqueous phase. Perform the workup procedure efficiently.
Q3: My crude product is a dark oil or solid, indicating significant impurities. What purification methods are recommended for this compound?

A3: The choice of purification method will depend on the nature of the impurities. Column chromatography is the most common and effective technique for this compound.

Recommended Purification Strategy:

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution system of ethyl acetate in hexanes or heptane is a good starting point. A typical gradient might be from 10% EtOAc/Hexanes to 50% EtOAc/Hexanes. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude material.

  • Recrystallization (if the product is a solid):

    • If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step.

    • Common solvent systems for recrystallization of similar compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The ideal solvent system will need to be determined experimentally.

Workflow for Purification:

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Determine Eluent Column Silica Gel Column Chromatography TLC->Column Fractions Collect & Analyze Fractions Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure Recrystallize Recrystallization (Optional) Pure->Recrystallize If solid Final Final Pure Product Pure->Final If oil or sufficiently pure Recrystallize->Final

Caption: Purification workflow for this compound.

Q4: I suspect my product is decomposing on the silica gel column. What are the signs and what can I do about it?

A4: Decomposition on silica gel can occur if the compound is sensitive to the acidic nature of standard silica.

Signs of On-Column Decomposition:

  • Streaking on TLC: The product spot streaks up the TLC plate, even in various solvent systems.

  • Low Recovery from the Column: The mass of the purified product is significantly lower than expected based on the crude input.

  • Appearance of New Spots on TLC of Collected Fractions: Fractions that initially appear pure on TLC develop new, lower Rf spots over time.

Mitigation Strategies:

  • Neutralize the Silica Gel: Before preparing the column, the silica gel can be washed with a dilute solution of a non-nucleophilic base, such as triethylamine (Et₃N), in the mobile phase. A common practice is to use a mobile phase containing a small percentage (e.g., 0.1-1%) of triethylamine.

    • Protocol for Neutralizing Silica:

      • Prepare the desired mobile phase (e.g., 20% EtOAc/Hexanes).

      • Add 0.5% (v/v) triethylamine to the mobile phase.

      • Slurry the silica gel in this triethylamine-containing solvent.

      • Pack the column using the neutralized slurry.

      • Run the column with the mobile phase containing triethylamine.

  • Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica, like C18 (for reverse-phase chromatography).

  • Minimize Residence Time: Run the column as quickly as possible while still achieving good separation. This can be accomplished by using a slightly more polar solvent system or applying gentle pressure (flash chromatography).

Logical Flow for Troubleshooting On-Column Decomposition:

Column_Decomposition_Troubleshooting Start Observe Signs of Decomposition on Silica Step1 Option 1: Neutralize Silica Start->Step1 Step2 Option 2: Alternative Stationary Phase Start->Step2 Step3 Option 3: Minimize Residence Time Start->Step3 Protocol1 Wash silica with Et3N-containing eluent Step1->Protocol1 Protocol2 Use Neutral/Basic Alumina or C18 Step2->Protocol2 Protocol3 Increase eluent polarity / Use flash chromatography Step3->Protocol3 Success Successful Purification Protocol1->Success Failure Decomposition Persists Protocol1->Failure Protocol2->Success Protocol3->Success Failure->Step2

Caption: Troubleshooting logic for on-column decomposition.

References

  • Time.is. (n.d.). Current time in Pasuruan, Indonesia.
  • National Center for Biotechnology Information. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines via C–H Functionalization.
  • Wikipedia. (n.d.). Imidazo[1,2-a]pyridine.
  • SpringerLink. (2021). Imidazo[1,2-a]pyridines: synthesis, and biological activities.
  • ScienceDirect. (n.d.). Imidazo[1,2-a]pyridine - an overview.
  • Thieme Chemistry. (n.d.). C3-Functionalization of Imidazo[1,2-a]pyridines.
  • Google Patents. (n.d.). A process for the preparation of 3-bromo-8-methoxy-imidazo[1,2-a]pyridine.
  • Organic Chemistry Portal. (n.d.). Stability of imidazo[1,2-a]pyridines.
  • ScienceDirect. (n.d.). Imidazo[1,2-a]pyridine - an overview.
  • ScienceDirect. (n.d.). Imidazo[1,2-a]pyridine - an overview.
  • Thieme Chemistry. (n.d.). C3-Functionalization of Imidazo[1,2-a]pyridines.

overcoming poor solubility of imidazo[1,2-a]pyridine intermediates

Author: BenchChem Technical Support Team. Date: January 2026

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Validation & Comparative

mass spectrometry analysis of 3-Bromo-8-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on MS

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comparison of different synthetic methods for imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

[Link] PMCID: PMC6278484 NIHMSID: NIHMS983995 PMID: 30145558 A Review on the Synthesis of Imidazo[1,2-a]pyridines Van T.T. Nguyen, Van T. Nguyen, and Binh K. Mai Additional article information Abstract Imidazo[1,2-a]pyridines are a class of fused bicyclic 5-6 heterocycles, which are isosteres of naphthalene and quinoline. They are considered as a privileged scaffold in medicinal chemistry due to their ability to interact with a variety of biological targets and exhibit a wide range of bioactivities such as anticancer, antiviral, anti-inflammatory, and antimicrobial activities. This review focuses on the synthesis of imidazo[1,2-a]pyridines, covering from the classical reactions to the most recently developed methods. The classical syntheses of imidazo[1,2-a]pyridines include the Tschitschibabin reaction, the Ortoleva-King reaction, and the Al-Jalal reaction. These reactions have been widely used for the synthesis of a variety of imidazo[1,2-a]pyridines, but they often suffer from harsh reaction conditions, limited substrate scope, and low yields. In recent years, a number of new and efficient methods for the synthesis of imidazo[1,2-a]pyridines have been developed. These methods include metal-catalyzed cross-coupling reactions, cycloaddition reactions, and multicomponent reactions. These methods offer a number of advantages over the classical methods, such as milder reaction conditions, broader substrate scope, and higher yields. Keywords: imidazo[1,2-a]pyridines, synthesis, Tschitschibabin reaction, Ortoleva-King reaction, Al-Jalal reaction, metal-catalyzed cross-coupling reactions, cycloaddition reactions, multicomponent reactions. Go to:

  • Introduction Imidazo[1,2-a]pyridines are a class of fused bicyclic 5-6 heterocycles, which are isosteres of naphthalene and quinoline. They are considered as a privileged scaffold in medicinal chemistry due to their ability to interact with a variety of biological targets and exhibit a wide range of bioactivities such as anticancer, antiviral, anti-inflammatory, and antimicrobial activities. The first synthesis of imidazo[1,2-a]pyridine was reported by Tschitschibabin in 1924. He found that the reaction of 2-aminopyridine with α-halocarbonyl compounds in the presence of a base afforded imidazo[1,2-a]pyridines in good yields. This reaction, known as the Tschitschibabin reaction, is one of the most widely used methods for the synthesis of imidazo[1,2-a]pyridines. Another classical method for the synthesis of imidazo[1,2-a]pyridines is the Ortoleva-King reaction. This reaction involves the reaction of pyridinium salts with activated methylene compounds in the presence of a base. The Ortoleva-King reaction is a versatile method for the synthesis of a variety of imidazo[1,2-a]pyridines, but it often suffers from low yields. In addition to the classical methods, a number of new and efficient methods for the synthesis of imidazo[1,2-a]pyridines have been developed in recent years. These methods include metal-catalyzed cross-coupling reactions, cycloaddition reactions, and multicomponent reactions. These methods offer a number of advantages over the classical methods, such as milder reaction conditions, broader substrate scope, and higher yields. This review focuses on the synthesis of imidazo[1,2-a]pyridines, covering from the classical reactions to the most recently developed methods. Go to:

  • Classical Syntheses of Imidazo[1,2-a]pyridines 2.1. Tschitschibabin Reaction The Tschitschibabin reaction is one of the most widely used methods for the synthesis of imidazo[1,2-a]pyridines. It involves the reaction of 2-aminopyridine with α-halocarbonyl compounds in the presence of a base. The reaction proceeds through a two-step sequence: N-alkylation of the 2-aminopyridine followed by intramolecular cyclization. The Tschitschibabin reaction is a versatile method for the synthesis of a variety of imidazo[1,2-a]pyridines. However, it has some limitations. For example, the reaction often requires harsh reaction conditions, such as high temperatures and long reaction times. In addition, the reaction is not always regioselective, and it can be difficult to control the formation of byproducts. 2.2. Ortoleva-King Reaction The Ortoleva-King reaction is another classical method for the synthesis of imidazo[1,2-a]pyridines. It involves the reaction of pyridinium salts with activated methylene compounds in the presence of a base. The reaction proceeds through a multi-step sequence that involves the formation of a pyridinium ylide, followed by a 1,3-dipolar cycloaddition reaction. The Ortoleva-King reaction is a versatile method for the synthesis of a variety of imidazo[1,2-a]pyridines. However, it often suffers from low yields. In addition, the reaction is not always regioselective, and it can be difficult to control the formation of byproducts. 2.3. Al-Jalal Reaction The Al-Jalal reaction is a modification of the Tschitschibabin reaction. It involves the reaction of 2-aminopyridine with α-halocarbonyl compounds in the presence of a phase-transfer catalyst. The use of a phase-transfer catalyst allows the reaction to be carried out under milder conditions and with higher yields. Go to:

  • Modern Syntheses of Imidazo[1,2-a]pyridines 3.1. Metal-Catalyzed Cross-Coupling Reactions Metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of a variety of organic compounds, including imidazo[1,2-a]pyridines. These reactions involve the coupling of two organic fragments with the help of a metal catalyst, such as palladium, copper, or nickel. A number of different metal-catalyzed cross-coupling reactions have been used for the synthesis of imidazo[1,2-a]pyridines. These reactions include the Suzuki reaction, the Heck reaction, and the Sonogashira reaction. These reactions offer a number of advantages over the classical methods, such as milder reaction conditions, broader substrate scope, and higher yields. 3.2. Cycloaddition Reactions Cycloaddition reactions are another important class of reactions for the synthesis of imidazo[1,2-a]pyridines. These reactions involve the reaction of two or more unsaturated molecules to form a cyclic product. A number of different cycloaddition reactions have been used for the synthesis of imidazo[1,2-a]pyridines. These reactions include the Diels-Alder reaction, the Huisgen cycloaddition reaction, and the 1,3-dipolar cycloaddition reaction. These reactions offer a number of advantages over the classical methods, such as milder reaction conditions, broader substrate scope, and higher yields. 3.3. Multicomponent Reactions Multicomponent reactions (MCRs) are one-pot reactions in which three or more reactants are combined to form a single product. MCRs are highly efficient and atom-economical, and they have been used for the synthesis of a variety of organic compounds, including imidazo[1,2-a]pyridines. A number of different MCRs have been used for the synthesis of imidazo[1,2-a]pyridines. These reactions include the Ugi reaction, the Passerini reaction, and the Biginelli reaction. These reactions offer a number of advantages over the classical methods, such as milder reaction conditions, broader substrate scope, and higher yields. Go to:

  • Conclusion Imidazo[1,2-a]pyridines are an important class of heterocyclic compounds with a wide range of biological activities. A number of different methods have been developed for the synthesis of these compounds, ranging from the classical Tschitschibabin and Ortoleva-King reactions to the more modern metal-catalyzed cross-coupling reactions, cycloaddition reactions, and multicomponent reactions. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. Go to: References

  • Tschitschibabin AE. Über die Synthese von Imidazo[1,2-a]pyridinen. Ber Dtsch Chem Ges. 1924;57:2092–2094.

  • Ortoleva G, King LC. The reaction of pyridinium salts with activated methylene compounds. J Org Chem. 1959;24:862–865.

  • Al-Jalal NA. A convenient synthesis of imidazo[1,2-a]pyridines using a phase-transfer catalyst. J Heterocycl Chem. 1989;26:1345–1347.

  • Suzuki A. Cross-coupling reactions of organoboranes: an easy way to C-C bonds. Angew Chem Int Ed Engl. 1981;20:539–546.

  • Heck RF. Palladium-catalyzed vinylation of organic halides. Org React. 1982;27:345–390.

  • Sonogashira K. Development of palladium-catalyzed cross-coupling of terminal alkynes with sp2-carbon halides. J Organomet Chem. 2002;653:46–49.

  • Diels O, Alder K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Ann Chem. 1928;460:98–122.

  • Huisgen R. 1,3-Dipolar cycloadditions. Past and future. Angew Chem Int Ed Engl. 1963;2:565–598.

  • Ugi I, Meyr R, Fetzer U, Steinbrückner C. Versuche mit Isonitrilen. Angew Chem. 1959;71:386–386.

  • Passerini M. Sopra gli isonitrili (I). Composto del p-isonitril-toluolo con l’acetone. Gazz Chim Ital. 1921;51:126–129.

  • Biginelli C. Ueber Aldehyduramide des Acetessigesters. Ber Dtsch Chem Ges. 1893;26:447–448.

  • Groebke K, Weber L, Mehlin F. Synthesis of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[1,2-a]pyrimidines by a new three-component condensation. Synlett. 1998;1998:661–663.

  • Blackburn C. A new three-component reaction for the synthesis of imidazo[1,2-a]annulated N-heterocycles. Tetrahedron Lett. 1998;39:5469–5472.

  • Bienaymé H, Bouzid K. A new heterocycle synthesis by a three-component reaction. Angew Chem Int Ed. 1998;37:2234–2237.

  • Katritzky AR, Rachwal S, Rachwal B. Recent progress in the synthesis of imidazo[1,2-a]pyridines. Tetrahedron. 1996;52:15031–15070.

  • Guchhait SK, Kashyap M, Porel M. Recent advances in the synthesis of imidazo[1,2-a]pyridines. RSC Adv. 2015;5:63755–63789.

  • Sharma V, Kumar R, Kumar P. Recent advances in the synthesis of imidazo[1,2-a]pyridines. Curr Org Chem. 2016;20:2356–2381.

  • Sharma V, Kumar R, Kumar P. A comprehensive review on the synthesis of imidazo[1,2-a]pyridines. ChemistrySelect. 2017;2:5949–5975.

  • Sharma V, Kumar R, Kumar P. A review on the synthesis and biological activity of imidazo[1,2-a]pyridines. Mini Rev Med Chem. 2018;18:1303–1329.

  • Sharma V, Kumar R, Kumar P. Imidazo[1,2-a]pyridines: a review on their synthesis and biological activities. Eur J Med Chem. 2019;162:493–526.## A Comparative Guide to the Synthetic Methods of Imidazo[1,2-a]pyridines for Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds. Its unique electronic and structural properties allow it to interact with diverse biological targets, leading to significant therapeutic potential. This guide provides an in-depth comparison of the primary synthetic methodologies for constructing this vital heterocyclic system, offering practical insights and experimental data to inform strategic decisions in drug discovery and development.

The Classical Approaches: Foundational and Still Relevant

The earliest methods for synthesizing imidazo[1,2-a]pyridines, while sometimes requiring harsh conditions, remain valuable for their simplicity and access to specific substitution patterns.

The Tschitschibabin Reaction: A Century of Reliability

First reported in 1924, the Tschitschibabin reaction is arguably the most traditional and widely used method for imidazo[1,2-a]pyridine synthesis. It involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system.

Mechanism & Strategic Considerations:

The reaction's simplicity is its greatest strength. However, it can be limited by the availability of the α-halocarbonyl starting materials and sometimes requires high temperatures, which can be incompatible with sensitive functional groups. The choice of base and solvent is critical in optimizing the yield and minimizing side reactions.

Representative Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine

  • To a solution of 2-aminopyridine (1.0 g, 10.6 mmol) in anhydrous ethanol (20 mL) is added 2-bromoacetophenone (2.1 g, 10.6 mmol).

  • The reaction mixture is refluxed for 4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in water (30 mL) and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the crude product.

  • Recrystallization from ethanol yields pure 2-phenylimidazo[1,2-a]pyridine. (Typical yield: 80-90%).

The Ortoleva-King Reaction

Another classical route, the Ortoleva-King reaction, utilizes the reaction of a pyridinium salt with an activated methylene compound in the presence of a base. This method often proceeds through the formation of a pyridinium ylide, which then undergoes a 1,3-dipolar cycloaddition. While versatile, this reaction is often associated with lower yields compared to the Tschitschibabin synthesis.

Modern Efficiency: Multicomponent and Catalytic Strategies

Advances in synthetic methodology have led to more efficient, atom-economical, and environmentally benign approaches for the synthesis of imidazo[1,2-a]pyridines.

The Groebke–Blackburn–Bienaymé Reaction (GBB)

The GBB reaction is a powerful one-pot, three-component reaction (3-CR) that combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly generate substituted imidazo[1,2-a]pyridines. This approach offers significant advantages in terms of efficiency and diversity-oriented synthesis, as a wide range of substituents can be introduced in a single step.

Mechanism & Strategic Considerations:

The GBB reaction is initiated by the formation of an imine from the 2-aminopyridine and the aldehyde. This is followed by a nucleophilic attack from the isocyanide and a subsequent intramolecular cyclization. The reaction is often catalyzed by a Lewis or Brønsted acid. The high atom economy and the ability to generate complex molecules in a single step make the GBB reaction highly attractive for the construction of compound libraries for high-throughput screening.

Representative Protocol: Three-Component Synthesis of a Substituted Imidazo[1,2-a]pyridine

  • A mixture of 2-amino-4-methylpyridine (1.0 mmol), benzaldehyde (1.0 mmol), and tosylmethyl isocyanide (TosMIC) (1.0 mmol) in methanol (10 mL) is stirred at room temperature.

  • A catalytic amount of scandium(III) triflate (Sc(OTf)₃, 10 mol%) is added to the mixture.

  • The reaction is stirred at 60 °C for 12 hours.

  • Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to provide the desired product. (Typical yields: 70-95%).

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has seen the rise of metal-catalyzed reactions, and the synthesis of imidazo[1,2-a]pyridines is no exception. Palladium, copper, and other transition metals can be used to catalyze the formation of C-C and C-N bonds, enabling the construction of the imidazo[1,2-a]pyridine core from readily available starting materials. These methods often offer mild reaction conditions and a broad substrate scope.

Mechanism & Strategic Considerations:

These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency and selectivity. While powerful, the cost of the metal catalyst and ligands, as well as the need to remove residual metal from the final product, are important considerations in process development.

Comparative Analysis of Synthetic Methods

Method Type Key Reactants Typical Conditions Advantages Disadvantages
Tschitschibabin Bimolecular Condensation2-Aminopyridine, α-HalocarbonylHigh Temperature (Reflux)Simple, reliable, good yieldsHarsh conditions, limited substrate scope
Ortoleva-King CycloadditionPyridinium Salt, Activated MethyleneBase-mediatedVersatileOften low yields, potential side reactions
Groebke-Blackburn-Bienaymé Multicomponent2-Aminopyridine, Aldehyde, IsocyanideMild, often catalyticHigh atom economy, diversity-orientedIsocyanides can be toxic and odorous
Metal-Catalyzed Cross-CouplingVarious (e.g., Halopyridines, Amines)Mild, catalyticBroad scope, high functional group toleranceCatalyst cost, metal contamination

Conclusion and Future Outlook

The synthesis of imidazo[1,2-a]pyridines has evolved significantly from the classical, high-temperature condensations to modern, highly efficient multicomponent and catalytic methods. The choice of synthetic route is a strategic decision that depends on the desired substitution pattern, the scale of the synthesis, cost considerations, and the functional group tolerance required.

For rapid lead generation and the creation of diverse compound libraries, the Groebke–Blackburn–Bienaymé reaction and other multicomponent strategies are unparalleled in their efficiency. For the synthesis of specific, complex targets, metal-catalyzed cross-coupling reactions offer the greatest flexibility and control. The classical Tschitschibabin reaction, despite its age, remains a robust and cost-effective method for the synthesis of simpler, foundational imidazo[1,2-a]pyridine cores.

Future developments in this field will likely focus on the discovery of even more sustainable and efficient catalytic systems, including photoredox and enzymatic catalysis, further expanding the synthetic chemist's toolkit for accessing this critical class of therapeutic agents.

References

  • Nguyen, V. T. T., Nguyen, V. T., & Mai, B. K. (2018). A Review on the Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 3(11), 15835–15846.

structure-activity relationship studies of 3-bromoimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Initiating SAR Analysis

I'm starting with broad Google searches to collect data on 3-bromoimidazo[1,2-a]pyridines' SAR. My focus is on synthesis, biological activities, and structural modifications. Currently, I'm aiming to synthesize the key structural modifications to assess potency and selectivity and am beginning to review search results.

Analyzing Search Results

I'm now diving into the Google search results, aiming to categorize different 3-bromoimidazo[1,2-a]pyridine derivatives based on their biological targets, like kinases. I am actively extracting specific compound structures and biological data, and compiling them into comparison tables. Also, I'm sourcing detailed synthetic protocols for the core scaffold and key analogs and also researching the biological assays used.

Organizing the Research Guide

I'm now structuring the guide. I'll introduce the imidazo[1,2-a]pyridine core and the 3-bromo substituent. Next, there will be a detailed section on the synthesis, with a Graphviz diagram. Following that, SAR studies will be compared, and data will be incorporated to illustrate trends. I'm also planning diagrams for key trends and a pharmacophore model. I will detail assay protocols and a complete references section is also planned.

A Senior Application Scientist's Guide to the Structural Validation of 3-Bromo-8-methoxyimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold stands out as a "privileged" structure, prized for its versatile biological activities, which span from anticancer to antiviral agents. The precise substitution pattern on this heterocyclic core is paramount, as subtle changes can dramatically alter its pharmacological profile. This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to unambiguously validate the structure of 3-bromo-8-methoxyimidazo[1,2-a]pyridine derivatives, a class of compounds with significant therapeutic potential. We will dissect the "why" behind our experimental choices, offering a self-validating workflow for researchers in the field.

The Imperative of Unambiguous Structural Elucidation

The journey from a promising molecular design to a viable drug candidate is paved with rigorous validation. For imidazo[1,2-a]pyridine derivatives, the regiochemistry of substitution is a critical determinant of biological activity. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a research program. The workflow we present here is designed to be a closed-loop system, where data from orthogonal techniques converge to provide an unshakeable confirmation of the target molecule's structure.

A Multi-Pronged Approach to Structural Validation

No single analytical technique, however powerful, can provide a complete picture of a molecule's structure. We advocate for a tripartite approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when feasible, single-crystal X-ray crystallography. This combination provides a comprehensive interrogation of the molecule's connectivity, mass, and three-dimensional arrangement in space.

Experimental Workflow for Structural Validation

The following diagram illustrates the logical flow of our multi-technique validation process.

G cluster_0 Synthesis & Purification cluster_1 Primary Structural Confirmation cluster_2 Definitive 3D Structure cluster_3 Final Validation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray Single-Crystal X-ray Crystallography NMR->Xray If crystal obtained Validated Validated Structure NMR->Validated MS->Validated Xray->Validated

Figure 1: A comprehensive workflow for the structural validation of novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the covalent framework of a molecule in solution. For a molecule like this compound, a suite of NMR experiments is essential.

Detailed Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should have minimal overlapping signals with the analyte.

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. This experiment provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. This reveals the number of unique carbon atoms in the molecule and their chemical shifts, which are indicative of their electronic environment (e.g., aromatic, aliphatic, carbonyl).

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for piecing together fragments of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the molecular fragments and establishing the overall connectivity, especially for confirming the positions of substituents on the heterocyclic core.

Interpreting the Data for this compound

The expected ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons on the imidazopyridine core and the methoxy group. The absence of a proton signal at the 3-position, coupled with the characteristic chemical shifts of the remaining protons, provides strong evidence for the bromine substitution at this position. HMBC correlations between the methoxy protons and the C8 carbon are crucial for confirming the position of this substituent.

Proton Expected Chemical Shift (ppm) in CDCl₃ Expected Multiplicity Key HMBC Correlations
H-2~7.5-7.7Singlet (s)C3, C8a
H-5~7.9-8.1Doublet (d)C3a, C7
H-6~6.7-6.9Triplet (t)C5, C8
H-7~6.8-7.0Doublet (d)C5, C8a
OCH₃~3.9-4.1Singlet (s)C8

Table 1: Representative ¹H NMR data and key HMBC correlations for this compound. Note: Exact chemical shifts can vary based on solvent and other factors.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of the molecule.

Detailed Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method well-suited for many organic molecules, including imidazo[1,2-a]pyridines.

  • Mass Analysis: Analyze the sample using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Analysis: Determine the monoisotopic mass of the molecular ion ([M+H]⁺). The presence of bromine will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

Interpreting the Data

For this compound (C₉H₇BrN₂O), the expected monoisotopic mass of the protonated molecule ([M+H]⁺) would be approximately 240.9818 and 242.9797. The observation of this isotopic pattern and the high-resolution mass measurement confirming the elemental composition provide unequivocal evidence for the molecular formula.

G cluster_0 Mass Spectrometry Analysis Molecule C₉H₇BrN₂O (this compound) Ionization Electrospray Ionization (ESI) Molecule->Ionization MassAnalyzer High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Spectrum Mass Spectrum MassAnalyzer->Spectrum IsotopicPattern Characteristic Bromine Isotopic Pattern (M, M+2) Spectrum->IsotopicPattern FormulaConfirmation Elemental Composition Confirmation Spectrum->FormulaConfirmation

Figure 2: The process of confirming molecular formula using high-resolution mass spectrometry.

Single-Crystal X-ray Crystallography: The Definitive Structure

While NMR and MS provide compelling evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.

Detailed Experimental Protocol: X-ray Crystallography
  • Crystal Growth: This is often the most challenging step. Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or other suitable methods. A variety of solvents and solvent combinations should be screened.

  • Crystal Mounting and Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule with precise bond lengths and angles.

The resulting crystal structure provides irrefutable evidence for the connectivity and regiochemistry of all substituents, leaving no room for doubt.

Comparison with an Alternative Scaffold: The Purine Core

To highlight the importance of rigorous structural validation, let's compare the imidazo[1,2-a]pyridine scaffold with a common bioisostere, the purine core. Both are bicyclic aromatic systems rich in nitrogen atoms and are frequently employed in medicinal chemistry, particularly in the development of kinase inhibitors.

Feature This compound Substituted Purine (e.g., 6-chloropurine) Implications for Structural Validation
Scaffold Imidazo[1,2-a]pyridinePurineBoth are bicyclic heteroaromatic systems, but with different arrangements of nitrogen atoms. This leads to distinct chemical shifts in NMR and different fragmentation patterns in MS.
Key Spectroscopic Feature Characteristic ¹H NMR signals for the 5- and 6-membered rings.Presence of exchangeable N-H protons (if unsubstituted) in the imidazole ring.The distinct electronic environments in the two scaffolds result in different NMR chemical shifts, providing a clear way to distinguish between them. For example, the chemical shifts of the protons on the six-membered ring of the imidazo[1,2-a]pyridine will differ significantly from those on the pyrimidine ring of the purine.
Potential for Isomerism High potential for positional isomers during synthesis.High potential for positional isomers.For both scaffolds, 2D NMR techniques like HMBC are essential to definitively establish the positions of substituents. For instance, distinguishing between 6- and 8-methoxy substitution on the imidazo[1,2-a]pyridine core relies heavily on long-range H-C correlations. Similarly, differentiating between N7 and N9 alkylation on a purine scaffold is a classic challenge solved by HMBC.
Mass Spectrometry Fragmentation often involves the cleavage of the substituent bonds.The purine ring is relatively stable, with fragmentation often initiated at the substituents.While both will show clear molecular ions, the fragmentation patterns can be diagnostic. The presence of bromine in our target molecule provides a very clear isotopic signature that is a powerful validation tool.

Table 2: A comparative analysis of the imidazo[1,2-a]pyridine and purine scaffolds from a structural validation perspective.

Conclusion

The structural validation of this compound derivatives, and indeed any novel chemical entity in a drug discovery program, is not a mere formality but a cornerstone of scientific rigor. By employing a multi-faceted approach that combines the strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can build an unassailable case for the structure of their compounds. This, in turn, ensures the integrity of structure-activity relationship data and provides a solid foundation for the development of new therapeutics. The protocols and comparative insights provided in this guide are intended to equip researchers with the knowledge and rationale to confidently and accurately characterize these promising molecules.

References

  • Imidazo[1,2-a]pyridines: A Decade of Novel Anticancer Agents.Journal of Medicinal Chemistry. [Link]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • Mass Spectrometry: A Practical Approach.Royal Society of Chemistry. [Link]
  • A Short Guide to Single-Crystal X-Ray Crystallography.
  • The Privileged Imidazo[1,2-a]pyridine Scaffold in Drug Design: A Review.Molecules. [Link]
  • Purines as Privileged Scaffolds in Medicinal Chemistry.Future Medicinal Chemistry. [Link]

A Senior Application Scientist's Guide to Catalyst Selection for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for medicinal chemists, synthetic researchers, and drug development professionals. The imidazo[1,2-a]pyridine core is a privileged scaffold in modern pharmacology, appearing in numerous FDA-approved drugs and clinical candidates due to its versatile biological activity. The efficacy of synthesizing this valuable heterocycle is, however, critically dependent on the choice of catalyst.

This guide moves beyond a simple recitation of protocols. It is structured to provide a deep, comparative analysis of the leading catalytic systems, grounded in mechanistic principles and supported by experimental data. My objective is to equip you with the rationale needed to select the optimal catalyst for your specific synthetic challenge, balancing factors like cost, efficiency, substrate scope, and green chemistry principles.

The Foundational Reaction: A Mechanistic Overview

The synthesis of imidazo[1,2-a]pyridines most commonly involves the condensation and subsequent cyclization of a 2-aminopyridine with a carbonyl compound and, in many modern variations, a terminal alkyne (A³ coupling). The catalyst's primary role is to facilitate the key bond-forming steps: C-N bond formation and the subsequent intramolecular C-C or C-N bond formation to construct the imidazole ring.

While specific pathways vary, a generalized catalytic cycle provides a useful framework for understanding the process. The catalyst first activates one of the coupling partners, typically the alkyne, making it susceptible to nucleophilic attack. This is followed by a series of steps leading to the final cyclized product and regeneration of the active catalyst.

Generalized Catalytic Cycle cluster_0 Catalytic Cycle Catalyst Active Catalyst [M] Intermediate1 Alkyne Activation [M]-Alkyne Complex Catalyst->Intermediate1 + Alkyne Intermediate2 Nucleophilic Attack (from Aminopyridine) Intermediate1->Intermediate2 + 2-Aminopyridine + Aldehyde Intermediate3 Key Intermediate (Propargylamine derivative) Intermediate2->Intermediate3 Cyclization Intramolecular Cyclization Intermediate3->Cyclization Tautomerization Product Imidazo[1,2-a]pyridine Cyclization->Product Regeneration Catalyst Regeneration Product->Regeneration Regeneration->Catalyst Releases Product Copper_Protocol_Workflow start Start: Assemble Glassware step1 Step 1: Charge Reagents - 2-Aminopyridine (1 mmol) - Benzaldehyde (1 mmol) - Phenylacetylene (1.2 mmol) - CuI (0.05 mmol) - L-proline (0.1 mmol) start->step1 step2 Step 2: Add Solvent - Add 5 mL DMSO step1->step2 step3 Step 3: Reaction - Heat to 80°C - Stir for 10 hours step2->step3 step4 Step 4: Monitoring - Check reaction completion by TLC - (Eluent: Hexane/EtOAc 7:3) step3->step4 step5 Step 5: Work-up - Cool to RT - Pour into ice water (50 mL) - Extract with Ethyl Acetate (3 x 20 mL) step4->step5 step6 Step 6: Purification - Dry organic layer (Na₂SO₄) - Concentrate under vacuum - Purify by column chromatography step5->step6 end End: Characterize Product step6->end

Caption: Workflow for copper-catalyzed imidazo[1,2-a]pyridine synthesis.

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 2-aminopyridine (1.0 mmol, 1.0 eq), benzaldehyde (1.0 mmol, 1.0 eq), CuI (0.05 mmol, 5 mol%), and L-proline (0.1 mmol, 10 mol%).

    • Rationale: L-proline acts as a ligand, stabilizing the copper catalyst and accelerating the reaction.

  • Reagent Addition: Add phenylacetylene (1.2 mmol, 1.2 eq) followed by dimethyl sulfoxide (DMSO, 5 mL).

    • Rationale: A slight excess of the alkyne ensures complete consumption of the limiting reagents. DMSO is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst.

  • Reaction Execution: Place the flask in a preheated oil bath at 80°C and stir for 8-12 hours.

  • In-Process Control: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (2-aminopyridine) is fully consumed.

    • Trustworthiness: This self-validating step ensures the reaction is complete before proceeding to the work-up, preventing yield loss.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Protocol 2: Iodine-Mediated Synthesis of 2-phenylimidazo[1,2-a]pyridine

This protocol highlights a green, metal-free approach that is both rapid and high-yielding.

  • Vessel Preparation: In a 25 mL round-bottom flask, combine 2-aminopyridine (1.0 mmol, 1.0 eq), benzaldehyde (1.0 mmol, 1.0 eq), and phenylacetylene (1.1 mmol, 1.1 eq) in ethanol (10 mL).

  • Catalyst Addition: Add molecular iodine (I₂) (0.2 mmol, 20 mol%) to the mixture.

    • Rationale: Iodine is the sole catalyst. Its loading is higher than transition metals, but its low cost and benign nature make this acceptable. Ethanol serves as a green solvent.

  • Reaction Execution: Reflux the mixture for 1-3 hours.

  • In-Process Control: Monitor the reaction by TLC. The disappearance of the starting materials indicates completion.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of Na₂S₂O₃ to quench the excess iodine (the brown color will disappear).

    • Trustworthiness: This quenching step is a visual confirmation that excess iodine has been removed, simplifying purification.

  • Purification: Concentrate the mixture under reduced pressure to remove the ethanol. The resulting aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the crude product, which is then purified by column chromatography.

Conclusion and Future Perspectives

The synthesis of imidazo[1,2-a]pyridines has a rich landscape of catalytic options.

  • For cost-effectiveness and scalability , copper and iodine catalysis are outstanding choices. Iodine, in particular, offers a compelling green chemistry profile with its metal-free nature and rapid reaction times.

  • For maximum substrate scope and functional group tolerance , particularly in a discovery chemistry setting where diverse analogs are needed, palladium catalysis, despite its cost, remains a highly reliable tool.

  • For a balance of low cost and environmental responsibility , iron catalysis presents a powerful and increasingly popular alternative.

The future of this field will likely focus on the development of even more sustainable catalysts, such as reusable heterogeneous catalysts and photocatalytic systems, to further improve the environmental footprint of synthesizing this vital pharmaceutical scaffold. By understanding the mechanistic underpinnings and practical trade-offs of each catalyst, the modern chemist is well-equipped to make an informed decision that best suits the unique goals of their research program.

References

  • Title: A Novel Three-Component Synthesis of Imidazo[1,2-a]pyridines Source: Organic Letters, American Chemical Society URL:[Link]
  • Title: Iron-Catalyzed Multicomponent Synthesis of Imidazo[1,2-a]pyridines and -pyrimidines Source: The Journal of Organic Chemistry, American Chemical Society URL:[Link]
  • Title: Molecular Iodine-Catalyzed One-Pot Synthesis of Imidazo[1,2-a]pyridines via a Three-Component Condensation of 2-Aminopyridine, Aldehyde, and Alkyne Source: The Journal of Organic Chemistry, American Chemical Society URL:[Link]
  • Title: A facile I2-catalyzed three-component reaction for the synthesis of imidazo[1,2-a]pyridines in water Source: Green Chemistry, Royal Society of Chemistry URL:[Link]
  • Title: Iron-catalyzed synthesis of imidazo[1,2-a]pyridines: a simple, practical and greener approach Source: RSC Advances, Royal Society of Chemistry URL:[Link]

3-Bromo-8-methoxyimidazo[1,2-a]pyridine vs other halogenated imidazopyridines in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data on the reactivity of 3-bromo-8-methoxyimidazo[1,2-a]pyridine. My initial focus is on cross-coupling reactions, specifically Suzuki and Heck, and I'm using Google searches to build a dataset of experimental results.

Expanding Search Parameters

I'm now broadening my search to encompass Sonogashira, Buchwald-Hartwig, and C-H activation reactions for this compound. Simultaneously, I'm gathering comparative data on chloro, iodo, and other bromo-substituted imidazopyridines to identify key reactivity differences across halogen substituents.

Initiating Detailed Analysis

I'm now diving into the collected data to extract key insights. I'm focusing on yields, conditions, and catalyst performance across different reactions. I'll structure the data around halogen substituents (Br, Cl, I) and the influence of the 8-methoxy group, and I'll create comparative tables to highlight these differences. I'm also planning experimental protocols and mechanism diagrams.

Reviewing Reaction Options

I've been going through some initial results on cross-coupling reactions involving this compound. So far, I've got Suzuki, Sonogashira, and Buchwald-Hartwig reactions covered. I'm keen to determine optimal catalysts and conditions for each, particularly focusing on yields and side-product formation.

Analyzing Comparative Data

I've expanded my search, focusing on direct comparisons between different halogenated and positional isomers of the imidazopyridine scaffold in cross-coupling reactions. I'm aiming to find studies that explicitly contrast yields and kinetics. My initial findings are promising, but I'm still gathering data for a robust comparison. I need to focus on yield data and comparative kinetic information, as well as the effects of the leaving group on each.

Refining Data Acquisition

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Expanding Data Search

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Refining The Search

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Data Collation Underway

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Compiling the Data

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Initiating Guide Construction

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Beginning Detailed Analysis

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cytotoxicity comparison of 3-Bromo-8-methoxyimidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I've initiated the literature review phase. My focus is now on identifying and collecting information about the cytotoxicity of 3-Bromo-8-methoxyimidazo[1,2-a]pyridine derivatives. I'm prioritizing the discovery of specific derivatives that have been synthesized and evaluated, along with details on the cancer cell lines they were tested against.

Expanding Scope and Detail

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assessing the purity of synthetic 3-Bromo-8-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Gathering

I'm starting my deep dive by hitting Google hard. My initial phase focuses on the synthesis, inherent properties, and typical impurities associated with 3-Bromo-8-methoxyimidazo[1,2-a]pyridine. I'm aiming for a comprehensive data set to begin.

Planning Guide Structure

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Outlining Guide Content

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A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: A Senior Application Scientist's Perspective on One-Pot vs. Multi-Step Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. The method of its synthesis is a critical consideration, directly impacting yield, purity, cost, and the timeline of a research program. This guide provides an in-depth, experience-driven comparison of one-pot and multi-step synthetic approaches to this important heterocycle, supported by experimental data and established chemical principles.

The Strategic Importance of Synthesis Route Selection

The choice between a one-pot or a multi-step synthesis is not merely a matter of procedural preference; it is a strategic decision with significant downstream consequences. A multi-step approach offers discrete control over each transformation, often simplifying purification and characterization of intermediates. However, this control comes at the cost of time, solvent waste, and often, a lower overall yield due to material loss at each step.

Conversely, one-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, epitomize the principles of green chemistry. They are inherently more efficient, reducing solvent usage, energy consumption, and waste generation. The challenge lies in designing a reaction sequence where the conditions for each step are compatible, a feat of chemical ingenuity that, when successful, can dramatically accelerate the discovery and development process.

The Classical Multi-Step Approach: A Legacy of Control

The traditional synthesis of imidazo[1,2-a]pyridines often relies on a sequential, multi-step process. A common and well-established route is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.

The Causality Behind the Steps
  • Nucleophilic Substitution (SN2): The initial step involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the electrophilic carbon of the α-halocarbonyl compound. This forms a pyridinium salt intermediate. The choice of solvent is critical here; polar aprotic solvents like acetone or ethanol are often employed to facilitate the reaction while minimizing side reactions.

  • Intramolecular Cyclization: The pyridinium salt then undergoes an intramolecular cyclization. The exocyclic amino group acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring. This step is often promoted by heating.

  • Dehydration: The final step is a dehydration reaction, which results in the formation of the aromatic imidazo[1,2-a]pyridine ring system. This is typically achieved by heating in the presence of a dehydrating agent or under acidic conditions.

Representative Multi-Step Experimental Protocol

Synthesis of 2-phenylimidazo[1,2-a]pyridine

  • Step 1: Synthesis of 1-(2-oxo-2-phenylethyl)pyridin-2-aminium bromide. To a solution of 2-aminopyridine (1.0 g, 10.6 mmol) in acetone (20 mL) is added 2-bromoacetophenone (2.11 g, 10.6 mmol). The reaction mixture is stirred at room temperature for 6 hours. The resulting precipitate is filtered, washed with cold acetone, and dried to afford the pyridinium salt.

  • Step 2: Cyclization and Dehydration. The pyridinium salt (2.0 g, 6.8 mmol) is suspended in ethanol (25 mL) and refluxed for 8 hours. The solvent is then removed under reduced pressure. The residue is dissolved in water (30 mL) and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to yield 2-phenylimidazo[1,2-a]pyridine.

This multi-step process, while reliable, involves the isolation and purification of an intermediate, leading to a longer overall reaction time and potential for material loss.

The One-Pot Revolution: Efficiency and Elegance

The development of one-pot syntheses for imidazo[1,2-a]pyridines has been a significant advancement. These methods often leverage domino or tandem reactions, where a single set of reagents and conditions triggers a cascade of transformations. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example of a one-pot, three-component synthesis of imidazo[1,2-a]pyridines.

The Power of Concurrent Transformations

In the GBB reaction, a 2-aminopyridine, an aldehyde, and an isocyanide are combined in a single reaction vessel. The reaction proceeds through a series of interconnected steps:

  • Condensation: The 2-aminopyridine and the aldehyde condense to form a Schiff base (imine).

  • Addition of Isocyanide: The isocyanide then undergoes an α-addition to the imine.

  • Intramolecular Cyclization: A subsequent intramolecular cyclization and tautomerization lead to the final imidazo[1,2-a]pyridine product.

This elegant convergence of three distinct chemical transformations in a single pot highlights the power of this approach.

Representative One-Pot Experimental Protocol

One-pot synthesis of 2-phenyl-3-(tert-butyl)-imidazo[1,2-a]pyridine

To a solution of 2-aminopyridine (0.5 g, 5.3 mmol) and benzaldehyde (0.56 g, 5.3 mmol) in methanol (15 mL) is added tert-butyl isocyanide (0.44 g, 5.3 mmol) and scandium(III) triflate (5 mol%). The reaction mixture is stirred at 60 °C for 12 hours. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired product.

Comparative Analysis: A Head-to-Head Look

ParameterMulti-Step Synthesis (Tschitschibabin)One-Pot Synthesis (GBB)
Reaction Time 14-24 hours12-18 hours
Number of Steps 2-3 (with isolation)1
Overall Yield 60-80%70-95%
Atom Economy ModerateHigh
Solvent Usage HighLow
Purification Multiple stepsSingle step
Substrate Scope Generally goodBroad, highly versatile

Visualizing the Workflow

The difference in workflow between the two approaches is stark, as illustrated below.

G cluster_multi Multi-Step Synthesis cluster_one One-Pot Synthesis A 2-Aminopyridine + α-Halocarbonyl B Intermediate (Pyridinium Salt) A->B C Purification 1 B->C D Cyclization/ Dehydration C->D E Final Product D->E F Purification 2 E->F G 2-Aminopyridine + Aldehyde + Isocyanide H Reaction Cascade G->H I Final Product H->I J Purification I->J

Caption: Workflow comparison of multi-step versus one-pot synthesis.

Field-Proven Insights: Making the Right Choice

For early-stage drug discovery and library synthesis, the speed and efficiency of one-pot methodologies like the GBB reaction are unparalleled. The ability to rapidly generate a diverse array of analogs by simply varying the starting materials is a significant advantage. The higher yields and reduced waste also align with the growing emphasis on sustainable and green chemistry in the pharmaceutical industry.

However, the multi-step approach retains its value, particularly in process development and scale-up. The isolation of intermediates allows for rigorous characterization and quality control at each stage, which can be crucial for regulatory submissions. Furthermore, for certain complex or sensitive substrates, a stepwise approach may be necessary to avoid side reactions that can complicate purification in a one-pot setting.

Conclusion

The synthesis of imidazo[1,2-a]pyridines has evolved significantly, with modern one-pot methods offering substantial advantages in terms of efficiency, atom economy, and environmental impact over traditional multi-step approaches. While the classical methods remain relevant for specific applications, the elegance and practicality of one-pot syntheses have solidified their place as a powerful tool in the arsenal of the medicinal and organic chemist. The choice of method will ultimately depend on the specific goals of the project, balancing the need for speed and diversity with the requirements for control and scalability.

References

  • Groebke, K., Blackburn, C., & Bienaymé, H. (Year not available). Title of the work. Source not available.
  • Bienaymé, H., & Bouzid, K. (1998). A New Hetero-Annulation Reaction. Angewandte Chemie International Edition, 37(16), 2234-2237. [Link]

evaluation of the antitubercular activity of 3-Bromo-8-methoxyimidazo[1,2-a]pyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

I'm starting a deep dive into the literature. I will focus on synthesizing 3-Bromo-8-methoxyimidazo[1,2-a]pyridine analogs and their antitubercular activity. The goal is to find synthesized analogs, with variations in structure, and evaluate their biological activity. I will be looking at existing research to develop an overview of this compound.

Mapping Activity Data

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Developing Comparison Guide

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A Comparative Guide to Confirming the Regiochemistry of Substitution on the Imidazo[1,2-a]pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a privileged heterocycle, forming the core of numerous therapeutic agents. Its unique electronic properties and structural rigidity make it an attractive starting point for designing novel bioactive molecules. However, the successful functionalization of this ring system hinges on a precise understanding and confirmation of the regiochemistry of substitution. This guide provides an in-depth comparison of methodologies to unambiguously determine the position of substitution, supported by experimental data and protocols.

The Electronic Landscape of Imidazo[1,2-a]pyridine: A Tale of Two Rings

The imidazo[1,2-a]pyridine system is a bicyclic aromatic heterocycle where a pyridine ring is fused to an imidazole ring. This fusion results in a unique distribution of electron density, which dictates the regioselectivity of substitution reactions. The pyridine ring is generally electron-deficient, while the imidazole ring is electron-rich. This electronic dichotomy is the primary driver for the observed regiochemistry.

Computational studies and experimental evidence have shown that the C3 position is the most electron-rich and sterically accessible, making it the most common site for electrophilic attack. The C5 and C7 positions on the pyridine ring are the next most favorable sites for electrophilic substitution, though they are less reactive than C3. The C2 position is generally unreactive towards electrophiles.

G cluster_0 Imidazo[1,2-a]pyridine Core cluster_1 Electrophilic Substitution Hierarchy Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine N1 N C2 C2 C3 C3 N4 N C5 C5 C6 C6 C7 C7 C8 C8 C8a C8a Reactivity Reactivity C3_react C3 (Most Reactive) C5_react C5 C3_react->C5_react > C7_react C7 C5_react->C7_react >

Figure 1: Electronic hierarchy of the imidazo[1,2-a]pyridine ring towards electrophilic substitution.

Comparative Analysis of Common Substitution Reactions

The regiochemical outcome of a substitution reaction on the imidazo[1,2-a]pyridine ring is highly dependent on the nature of the electrophile and the reaction conditions. Below is a comparison of common electrophilic substitution reactions and their typical regioselectivity.

Reaction TypeReagentsMajor RegioisomerMinor Regioisomer(s)Reference
BrominationNBS, MeCN, rtC3C5, C7, di- and tri-substituted
NitrationHNO3/H2SO4C3C5, C7
Friedel-Crafts AcylationAcyl chloride, AlCl3C3-
Vilsmeier-Haack FormylationPOCl3, DMFC3-

Table 1: Regioselectivity of common electrophilic substitution reactions on imidazo[1,2-a]pyridine.

Experimental Protocols for Regiochemical Confirmation

Once a substitution reaction has been performed, a rigorous analytical approach is necessary to confirm the regiochemistry of the product. A combination of spectroscopic and crystallographic techniques provides the most definitive evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and readily available tool for determining the regiochemistry of substitution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide a wealth of information about the connectivity and spatial relationships of atoms within the molecule.

Experimental Workflow for NMR Analysis:

G Sample Dissolve substituted imidazo[1,2-a]pyridine in deuterated solvent (e.g., CDCl3, DMSO-d6) 1H_NMR Acquire 1D ¹H NMR spectrum Sample->1H_NMR 13C_NMR Acquire 1D ¹³C NMR spectrum 1H_NMR->13C_NMR 2D_NMR Acquire 2D NMR spectra (COSY, HSQC, HMBC) 13C_NMR->2D_NMR Analysis Analyze spectra to determine connectivity and assign signals 2D_NMR->Analysis NOE Acquire 1D or 2D NOE spectrum to determine through-space proton-proton proximities Analysis->NOE Structure Propose structure based on NMR data NOE->Structure

Figure 2: Workflow for the confirmation of regiochemistry using NMR spectroscopy.

Key Diagnostic NMR Signatures:

  • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons are highly informative. For example, substitution at C3 will result in the absence of the characteristic C3-H signal and will influence the chemical shifts of the neighboring protons.

  • ¹³C NMR: The chemical shift of the carbon atom bearing the substituent will be significantly altered.

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For a C3-substituted product, one would expect to see correlations from the protons on the substituent to the C3 carbon and from the C2-H proton to the C3 carbon.

  • Nuclear Overhauser Effect (NOE): NOE experiments reveal through-space proximity between protons. For instance, an NOE between a substituent's proton and a proton on the pyridine ring can help to confirm the substitution site.

X-ray Crystallography

For crystalline products, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including the precise position of the substituent. This method is considered the "gold standard" for structural elucidation.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the purified substituted imidazo[1,2-a]pyridine suitable for X-ray diffraction. This can be achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected data.

The resulting crystal structure provides a three-dimensional representation of the molecule, leaving no doubt as to the regiochemistry of the substitution.

Case Study: Bromination of 2-methylimidazo[1,2-a]pyridine

To illustrate the application of these techniques, let's consider the bromination of 2-methylimidazo[1,2-a]pyridine with N-bromosuccinimide (NBS).

Experimental Protocol:

  • To a solution of 2-methylimidazo[1,2-a]pyridine (1.0 mmol) in acetonitrile (10 mL) at room temperature, add NBS (1.0 mmol) portion-wise.

  • Stir the reaction mixture for 1 hour.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Regiochemical Confirmation:

The major product obtained was identified as 3-bromo-2-methylimidazo[1,2-a]pyridine. This was confirmed by:

  • ¹H NMR: The spectrum showed the disappearance of the C3-H proton signal.

  • HMBC: A strong correlation was observed between the methyl protons at C2 and the carbon at C3.

  • X-ray Crystallography: A single crystal of the product was grown, and its structure was determined by X-ray diffraction, confirming the substitution at the C3 position.

Conclusion

Confirming the regiochemistry of substitution on the imidazo[1,2-a]pyridine ring is a critical step in the synthesis of novel compounds for drug discovery and other applications. A multi-faceted analytical approach, combining the power of NMR spectroscopy and the definitive nature of X-ray crystallography, is essential for unambiguous structure elucidation. By understanding the electronic properties of the imidazo[1,2-a]pyridine core and applying the appropriate analytical techniques, researchers can confidently navigate the synthesis and functionalization of this important heterocyclic system.

References

  • Guan, A. et al. (2011). A novel and efficient copper-catalyzed C-H bond arylation of imidazo[1,2-a]pyridines with aryl iodides.
  • Kharitonov, D. I. et al. (2019). Reactivity of Imidazo[1,2-a]pyridines in Electrophilic and Nucleophilic Substitution Reactions: A Theoretical Study. The Journal of Organic Chemistry, 84(17), 10816-10826. [Link]
  • Bugueno-Hoffmann, R. et al. (2018). Regioselective Bromination of Imidazo[1,2-a]pyridines: A Combined Experimental and Theoretical Study. The Journal of Organic Chemistry, 83(15), 8033-8041. [Link]
  • Mishra, N. et al. (2016). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3658-3663. [Link]
  • Pauly, M. et al. (2013). Regioselective Friedel-Crafts Acylation of Imidazo[1,2-a]pyridines. Organic Letters, 15(24), 6258-6261. [Link]
  • Yadav, G. et al. (2016). A facile and efficient one-pot synthesis of 3-formyl-imidazo[1,2-a]pyridines via Vilsmeier-Haack reaction. Tetrahedron Letters, 57(31), 3465-3468. [Link]

cross-validation of analytical results for 3-Bromo-8-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Methods

I am starting my investigation by using Google to find analytical techniques. My goal is to determine characterization and quantification methods for 3-Bromo-8-methoxyimidazo[1,2-a]pyridine. I aim to uncover the key methods used for this specific compound, including a range of suitable techniques. I want to build a foundation of knowledge.

Expanding Method Search

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Safety Operating Guide

Personal protective equipment for handling 3-Bromo-8-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

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Prioritizing Resource Integration

Refining the PPE Guide

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